2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-methoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUOFURUIKCHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650449 | |
| Record name | 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-64-6 | |
| Record name | 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. The trifluoromethyl (-CF3) group, in particular, is a prized substituent, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] this compound emerges as a valuable and versatile building block, offering a trifluoromethylated scaffold equipped with a reactive bromine handle for further chemical elaboration and a methoxy group to modulate electronic properties. This guide provides a comprehensive overview of its synthesis, detailed characterization, and safe handling, grounded in established chemical principles and field-proven insights.
Molecular Identity and Physicochemical Properties
This compound, also known as 2-Bromo-3-(trifluoromethyl)anisole, is a substituted aromatic compound whose utility is derived from the specific arrangement of its functional groups.[2][3] The interplay between the electron-donating methoxy group, the electron-withdrawing trifluoromethyl group, and the synthetically versatile bromo group makes it a key intermediate for complex molecular architectures.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 914635-64-6 | [4][5] |
| Molecular Formula | C₈H₆BrF₃O | [2] |
| Molecular Weight | 255.03 g/mol | [2][4] |
| Monoisotopic Mass | 253.95541 Da | [2][6] |
| Physical Form | Solid, semi-solid, or liquid | [3][4] |
| Purity | Typically ≥97% | [4] |
| InChIKey | PGUOFURUIKCHKC-UHFFFAOYSA-N | [2][4] |
Strategic Synthesis: A Proposed Methodology
While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce it in-house or create analogues. A logical and efficient approach involves the regioselective bromination of a readily available precursor, 1-methoxy-2-(trifluoromethyl)benzene.
The Underlying Chemistry: Directing Group Effects
The outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents already on the benzene ring.
-
Methoxy Group (-OCH₃): An activating, ortho, para-director due to its strong +R (resonance) effect.
-
Trifluoromethyl Group (-CF₃): A deactivating, meta-director due to its strong -I (inductive) effect.
In the precursor, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions meta to the trifluoromethyl group are C3 and C5. The bromination is expected to occur at a position activated by the methoxy group. The position C3 is sterically hindered and electronically deactivated. Therefore, the most likely position for bromination is C6, which is ortho to the methoxy group and meta to the trifluoromethyl group, yielding the desired product.
Experimental Protocol
This protocol is a self-validating system; successful synthesis relies on careful control of stoichiometry and reaction conditions, with verification at each stage.
Materials:
-
1-methoxy-2-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. Rationale: NBS is a reliable and safer source of electrophilic bromine compared to liquid Br₂. Portion-wise addition helps control the reaction exotherm.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up & Quenching: Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize acetic acid), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
Synthesis Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 914635-64-6 [sigmaaldrich.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]
Physical and chemical properties of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifluoromethyl- and bromo-substituted anisole derivative, this molecule serves as a versatile synthetic intermediate, offering orthogonal points for chemical modification. This document details its physicochemical properties, outlines a logical synthetic pathway via directed metalation, predicts its spectroscopic signature, and explores its reactivity. Particular emphasis is placed on its application as a building block in drug discovery, supported by a detailed experimental protocol for a representative palladium-catalyzed cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Molecular Identity and Structure
This compound is a substituted aromatic compound featuring three key functional groups on a benzene ring: a bromine atom, a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃). The specific 1,2,3-substitution pattern positions the bulky and electron-withdrawing trifluoromethyl group adjacent to the bromo and methoxy substituents, creating a unique electronic and steric environment that dictates its reactivity and potential applications.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 2-Bromo-3-(trifluoromethyl)anisole, 2-Bromo-3-methoxybenzotrifluoride | [PubChem][1] |
| CAS Number | 914635-64-6 | [PubChem][1] |
| Molecular Formula | C₈H₆BrF₃O | [PubChem][1] |
| Molecular Weight | 255.03 g/mol | [PubChem][1] |
| Monoisotopic Mass | 253.95541 Da | [PubChem][1] |
| XLogP3 (Computed) | 3.5 | [PubChem][1] |
| Boiling Point (Est.) | ~210-230 °C | Based on similar compounds[2][3] |
| Physical Form | Solid (predicted) | [CymitQuimica][4] |
Synthesis and Reaction Mechanism
A targeted synthesis of this compound can be efficiently achieved through Directed ortho Metalation (DoM) . This powerful technique utilizes a directing metalation group (DMG) on an aromatic ring to guide deprotonation by a strong organolithium base to a specific adjacent position.[5] This strategy circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution.
The methoxy group is a well-established DMG.[6] The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium reagent (e.g., n-butyllithium), bringing the alkyl base into close proximity to the ortho-protons. This "complex-induced proximity effect" kinetically favors deprotonation at the C2 or C6 position over other protons on the ring.[7]
In the case of the starting material, 1-methoxy-3-(trifluoromethyl)benzene, there are two available ortho positions (C2 and C6). The C2 position is sterically more accessible and electronically favored for deprotonation, leading to the formation of a single aryllithium intermediate. Subsequent quenching of this intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), installs the bromine atom regioselectively at the C2 position.
Caption: Proposed synthetic workflow via Directed ortho-Metalation.
Experimental Protocol: Synthesis (Hypothetical)
Disclaimer: This is a representative, hypothetical protocol based on established Directed ortho Metalation procedures.[8][9] It must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Objective: To synthesize this compound from 1-methoxy-3-(trifluoromethyl)benzene.
Materials:
-
1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, dissolve NBS (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the aryllithium intermediate at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Spectroscopic Signature (Predicted)
Due to a lack of published experimental spectra for this specific molecule, the following is a predictive analysis based on established spectroscopic principles and data from analogous compounds.[10][11]
| Technique | Predicted Data |
| ¹H NMR | δ ~7.4-7.6 (m, 2H, Ar-H), δ ~7.0-7.2 (m, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR | ~10-12 signals expected. Key signals: C-Br (~115-120 ppm), C-O (~155-160 ppm), CF₃ (~123 ppm, q, ¹JCF ≈ 272 Hz), -OCH₃ (~56 ppm) |
| ¹⁹F NMR | δ ~ -60 to -64 ppm (s, 3F, -CF₃) |
| Mass Spec (EI) | M⁺ peak at m/z 254/256 with ~1:1 intensity ratio (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may show loss of Br, CH₃, and OCH₃. |
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The trifluoromethyl group and the bromine atom confer distinct and highly valuable properties.
Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates often enhances:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Lipophilicity: It significantly increases the molecule's lipophilicity (fat-solubility), which can improve membrane permeability and cell uptake.
-
Binding Affinity: The strong dipole moment of the -CF₃ group can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
Utility of the Bromo Group: The bromine atom serves as an excellent synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.[12]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
This dual functionality allows for the strategic and modular construction of novel chemical entities where the core scaffold provides metabolic stability and favorable physicochemical properties, while the site of the former bromine atom is used to introduce diversity and target-specific functionalities.
Caption: Role as a central scaffold for chemical diversification.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Disclaimer: This protocol is a representative example of a standard Suzuki-Miyaura coupling.[12][13] Catalyst, base, and solvent choice may require optimization for specific substrates.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed toluene and degassed water via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood by trained personnel.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its synthesis can be achieved with high regioselectivity, and its orthogonal functional handles—a metabolically robust trifluoromethyl group and a versatile bromine atom—provide a powerful platform for molecular diversification. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-methoxy-3-methylbenzene | CAS#:38197-43-2 | Chemsrc [chemsrc.com]
- 3. 2-Bromo-1-fluoro-3-(methoxymethyl)benzene CAS#: 1510057-29-0 [m.chemicalbook.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mmlab.uoc.gr [mmlab.uoc.gr]
- 7. baranlab.org [baranlab.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. By dissecting the influence of the bromo, methoxy, and trifluoromethyl substituents on the benzene ring, we will predict, analyze, and assign the proton and carbon chemical shifts and coupling constants. This document serves as a practical reference for researchers and professionals, demonstrating the logical framework for spectral interpretation and structural verification of complex aromatic systems.
Introduction: The Molecule and the Method
This compound is a halogenated aromatic ether featuring a unique substitution pattern. The electronic interplay between the electron-donating methoxy group (-OCH₃), the inductively withdrawing and deactivating bromo group (-Br), and the strongly electron-withdrawing trifluoromethyl group (-CF₃) creates a distinct magnetic environment for each nucleus. Understanding this interplay is key to deciphering its structure.
NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule. Chemical shifts (δ) reveal the electronic environment of a nucleus, while coupling constants (J) provide information about the connectivity between neighboring nuclei. For a molecule with such diverse substituents, NMR is the definitive tool for unambiguous structural confirmation.
An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, a substituted aromatic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and chemical analysis. By dissecting the expected vibrational modes of this molecule, this guide offers a predictive framework for spectral interpretation, grounded in the fundamental principles of infrared spectroscopy and supported by authoritative references.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₆BrF₃O and CAS number 914635-64-6, is a unique trifunctionalized aromatic compound.[1][2][3] Its structure combines a bromine atom, a methoxy group, and a trifluoromethyl group on a benzene ring, leading to a molecule with distinct electronic and steric properties. These characteristics make it a valuable building block in organic synthesis. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecule's structure. The interpretation of its IR spectrum is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior.
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum is dictated by the vibrational modes of a molecule's constituent bonds. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. For this compound, we can predict the key absorption bands by considering its distinct structural components: the trisubstituted benzene ring, the methoxy group, the trifluoromethyl group, and the carbon-bromine bond.
The Aromatic Core: Benzene Ring Vibrations
The substitution pattern on the benzene ring significantly influences the IR spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹).[4] Arenes typically exhibit characteristic C-H stretching vibrations in the range of 3030-3100 cm⁻¹.[5] The C=C stretching vibrations within the aromatic ring usually appear as a series of bands between 1450 and 1600 cm⁻¹.[6]
Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic of the substitution pattern and are found between 650 and 900 cm⁻¹.[5] For 1,2,3-trisubstituted benzenes, the pattern of these o.o.p. bending bands can be complex, but generally, strong absorptions are expected in this region.
The Methoxy Group (–OCH₃) Signature
The methoxy group introduces several characteristic vibrations. The C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ region.[6] The most prominent feature of the ether linkage is the strong C-O stretching vibration, which for aromatic ethers typically falls in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) ranges.
The Trifluoromethyl Group (–CF₃) Vibrations
The trifluoromethyl group is a strong electron-withdrawing group and has very intense and characteristic IR absorption bands due to the C-F bonds. The C-F stretching vibrations are expected to produce strong bands in the region of 1000-1400 cm⁻¹.[7] Specifically, the symmetric and asymmetric stretching modes of the CF₃ group often lead to multiple strong absorptions in the 1100-1350 cm⁻¹ range.
The Carbon-Bromine (C-Br) Bond
The C-Br stretching vibration occurs at lower frequencies due to the heavy mass of the bromine atom. This absorption is typically found in the fingerprint region, often below 700 cm⁻¹.[7]
Predicted Infrared Spectrum of this compound
Based on the theoretical principles outlined above, the following table summarizes the predicted key absorption bands in the IR spectrum of this compound.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3030 | Medium to Weak | Aromatic C-H Stretching |
| 2960-2850 | Medium | Methyl (CH₃) C-H Stretching |
| 1600-1450 | Variable, Multiple Peaks | Aromatic C=C Ring Stretching[6] |
| 1350-1100 | Strong, Multiple Peaks | C-F Stretching (Trifluoromethyl group) |
| 1275-1200 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |
| 1075-1020 | Strong | Symmetric C-O-C Stretching (Aryl Ether) |
| 900-650 | Strong | Aromatic C-H Out-of-Plane Bending[5] |
| < 700 | Medium to Strong | C-Br Stretching[7] |
Diagram of Predicted Vibrational Modes:
Caption: Predicted vibrational modes for this compound.
Experimental Protocol for Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of this compound, which is a solid at room temperature, the following protocol is recommended.[2]
Workflow for IR Spectrum Acquisition:
Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.
Detailed Steps:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).
-
In a clean agate mortar, grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry KBr powder until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet into the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum should be recorded in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the raw data by performing a baseline correction and identifying the peak positions (in cm⁻¹) and their relative intensities.
-
Compare the obtained spectrum with the predicted absorption bands to confirm the structure and identify the functional groups.
-
Conclusion
The infrared spectrum of this compound is predicted to be rich and complex, with characteristic absorption bands corresponding to its aromatic core and its bromo, methoxy, and trifluoromethyl substituents. The most prominent features are expected to be the very strong C-F stretching bands between 1350 and 1100 cm⁻¹, the strong C-O stretching bands of the aryl ether, and the characteristic aromatic C=C and C-H vibrations. This in-depth guide provides a solid foundation for the interpretation of the experimental spectrum, enabling researchers to confidently identify and characterize this important chemical entity.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. proprep.com [proprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
An In-depth Technical Guide to 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene: A Key Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety, renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor-binding affinity. This guide provides a comprehensive technical overview of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (CAS No. 914635-64-6), a versatile synthetic intermediate that embodies the strategic combination of a reactive handle (the bromine atom) with the potent electronic influence of the trifluoromethyl group.
Aimed at researchers, medicinal chemists, and process development scientists, this document delineates the core physicochemical properties, logical synthetic pathways, characteristic reactivity, and demonstrated applications of this compound. We will explore not just the "what" but the "why," offering field-proven insights into its utility and handling, grounded in authoritative references.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is a substituted aromatic compound with a unique arrangement of functional groups that dictates its chemical behavior.
Its formal IUPAC name is This compound .[1] It is also commonly known by synonyms such as 2-Bromo-3-(trifluoromethyl)anisole and 2-Bromo-3-methoxybenzotrifluoride.[1]
| Identifier | Value | Source |
| CAS Number | 914635-64-6 | [1][2] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| InChI Key | PGUOFURUIKCHKC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC=CC(=C1Br)C(F)(F)F | [1] |
Physicochemical and Spectroscopic Properties
The physical properties and spectral data are crucial for the identification, purification, and characterization of a compound. While comprehensive, experimentally verified data for this specific molecule is not widely published, we can summarize its known attributes and provide expert-guided predictions for its spectral characteristics based on its structure.
Table 2.1: Physicochemical Properties
| Property | Value / Description | Notes |
| Appearance | White solid / powder | Based on commercial supplier data. |
| XLogP3 | 3.5 | Computed value, indicating significant lipophilicity.[1] |
| Hydrogen Bond Donors | 0 | Computed.[1] |
| Hydrogen Bond Acceptors | 1 (Oxygen atom) | Computed.[1] |
| Rotatable Bond Count | 1 | Computed.[1] |
| Melting Point | Not reported | Expected to be a low-melting solid based on its structure. |
| Boiling Point | Not reported | --- |
| Solubility | Insoluble in water; soluble in common organic solvents like DCM, THF, Ethyl Acetate. | Predicted based on high lipophilicity. |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton NMR): The spectrum would be characterized by signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. These would likely appear as a complex multiplet or a series of doublets and triplets, with coupling constants typical for ortho and meta relationships. A sharp singlet corresponding to the three methoxy (-OCH₃) protons would be expected in the upfield region, typically around 3.8-4.0 ppm.
-
¹³C NMR (Carbon NMR): The spectrum would show eight distinct signals. The carbon bearing the -CF₃ group would appear as a quartet due to coupling with the fluorine atoms (J-coupling). The carbon attached to the bromine would be significantly deshielded. The methoxy carbon would appear as a sharp signal around 55-60 ppm. The remaining aromatic carbons would appear in the typical 110-160 ppm range.
-
¹⁹F NMR (Fluorine NMR): A single, sharp singlet would be expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent. Its chemical shift would be characteristic of an aromatic trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 254 and 256.
Synthetic Pathway Analysis
While specific, peer-reviewed protocols for the synthesis of this compound are not detailed in readily accessible literature, a logical and robust synthetic route can be devised from commercially available precursors based on established chemical principles. The following proposed pathway represents a standard, industrially viable approach.
The synthesis would likely commence from 2-methoxy-6-(trifluoromethyl)aniline. The critical steps involve the introduction of the bromine atom, which is best achieved after the directing groups (-NH₂ and -OCH₃) are in place, followed by the removal of the amine functionality via a Sandmeyer reaction.
Proposed Synthetic Workflow:
-
Electrophilic Bromination: The starting aniline is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF. The strongly activating and ortho-, para-directing amine group, along with the ortho-directing methoxy group, would direct the bromine to the position between them (C2), which is sterically accessible.
-
Diazotization: The resulting bromoaniline is then subjected to diazotization. This classic reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.
-
Deamination (Sandmeyer Reaction): The diazonium salt is subsequently treated with a reducing agent, such as hypophosphorous acid (H₃PO₂) or ethanol, to replace the diazonium group with a hydrogen atom, yielding the final target molecule.
References
A Comprehensive Technical Guide to 2-Bromo-3-(trifluoromethyl)anisole: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth technical overview of 2-bromo-3-(trifluoromethyl)anisole, a versatile synthetic building block that combines the reactivity of a bromoanisole with the unique electronic properties of a trifluoromethyl group. As a senior application scientist, this document is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
I. Chemical Identity and Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. 2-Bromo-3-(trifluoromethyl)anisole is a substituted aromatic ether with a unique arrangement of functional groups that dictates its reactivity and potential applications.
Synonyms and Identifiers
For clarity and accurate sourcing, it is essential to recognize the various nomenclatures for this compound:
-
Systematic IUPAC Name: 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene[3]
-
Common Synonyms: 2-Bromo-3-methoxybenzotrifluoride[3]
-
CAS Number: 914635-64-6[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-bromo-3-(trifluoromethyl)anisole, which are crucial for reaction planning and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | --INVALID-LINK--[3] |
| Molecular Weight | 255.03 g/mol | --INVALID-LINK--[3] |
| Appearance | White Powder | --INVALID-LINK-- |
| Purity | ≥99.00% (Typical) | --INVALID-LINK-- |
| Predicted XlogP | 3.5 | --INVALID-LINK--[3] |
II. Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The most logical approach to the synthesis of 2-bromo-3-(trifluoromethyl)anisole is the regioselective bromination of 3-(trifluoromethyl)anisole. The methoxy group is a strong activating group and an ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. This directing-group opposition requires careful control of reaction conditions to achieve the desired 2-bromo isomer.
Caption: Proposed synthesis of 2-bromo-3-(trifluoromethyl)anisole.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for the bromination of activated aromatic compounds.[4][5]
Materials:
-
3-(Trifluoromethyl)anisole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Carbon Tetrachloride (CCl₄)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)anisole (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous DMF. Add this solution dropwise to the stirred solution of 3-(trifluoromethyl)anisole at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired 2-bromo isomer from any 4-bromo byproduct.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as a mild and selective brominating agent, which helps to minimize over-bromination.[4]
-
Solvent: A polar aprotic solvent like DMF can facilitate the reaction, though a non-polar solvent like CCl₄ with a radical initiator could also be employed.
-
Temperature Control: Starting the reaction at a low temperature (0 °C) helps to control the regioselectivity and minimize the formation of the thermodynamically favored 4-bromo isomer.
III. Reactivity and Synthetic Applications
The synthetic utility of 2-bromo-3-(trifluoromethyl)anisole lies in its capacity to undergo a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is amenable to participation in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a powerful method for introducing aryl or alkyl substituents.[6][7][8]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines.[9][10][11]
Caption: Key cross-coupling reactions of 2-bromo-3-(trifluoromethyl)anisole.
Significance in Drug Development
The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug candidate's properties.[1][2] Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, and its lipophilicity can improve membrane permeability. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug.[1] The ability to introduce diverse functionalities at the 2-position via cross-coupling makes 2-bromo-3-(trifluoromethyl)anisole a valuable starting material for generating libraries of novel compounds for high-throughput screening.
IV. Spectroscopic Characterization (Predicted)
While experimental spectra for 2-bromo-3-(trifluoromethyl)anisole are not widely published, its key spectroscopic features can be predicted based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will appear as a singlet at approximately 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight distinct signals. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for the C-O stretching of the anisole, the C-Br stretching, and the strong C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations will also be present.[12][13]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C-H Stretch (Methyl) | 2950-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-F Stretch (CF₃) | 1350-1100 (strong, multiple bands) |
| C-O Stretch (Aryl Ether) | 1275-1200 |
| C-Br Stretch | 680-515 |
V. Conclusion and Future Outlook
2-Bromo-3-(trifluoromethyl)anisole is a strategically important building block for the synthesis of novel chemical entities in drug discovery and materials science. Its unique combination of a reactive bromine handle and a property-modulating trifluoromethyl group allows for the efficient construction of complex molecular architectures. As the demand for sophisticated fluorinated compounds continues to grow, the applications of versatile intermediates like 2-bromo-3-(trifluoromethyl)anisole are expected to expand, further enabling the development of next-generation pharmaceuticals and advanced materials.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
Safety data sheet and handling precautions for 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
A Professional Guide to the Safe Handling of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound. As a substituted aromatic compound, it serves as a valuable building block in synthetic chemistry; however, its trifluoromethyl and bromo functionalities necessitate a rigorous approach to safety. This document moves beyond mere compliance, offering a framework grounded in scientific causality to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Chemical Identification and Physicochemical Properties
A foundational understanding of a chemical's identity and physical properties is paramount for predicting its behavior under laboratory conditions and mitigating potential risks.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| PubChem CID | 26985577 | [1][2] |
| Molecular Formula | C₈H₆BrF₃O | [1][2] |
| Molecular Weight | 255.03 g/mol | [1][3] |
| Appearance | Colorless Liquid (Anticipated) | [4] |
| Density | ~1.607 g/cm³ at 25°C (Value for analogous compound) | |
| Boiling Point | ~154 - 155 °C (Value for analogous compound) |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards that demand strict adherence to safety protocols.[1] The potential for this compound to be a flammable liquid should also be considered based on data from structurally similar chemicals.[4]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Implications for the Researcher:
-
Oral Toxicity (H302): Accidental ingestion can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene, such as thorough handwashing after handling.
-
Skin Irritation (H315): The compound can cause inflammation, redness, and discomfort upon contact with the skin.[5] This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact. Any contamination of personal clothing requires immediate removal.
-
Eye Irritation (H319): Direct contact with the eyes can cause serious damage. The use of sealed safety goggles is mandatory to protect against splashes and vapors.[5][6]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract.[5] This is the primary rationale for the mandatory use of a certified chemical fume hood as the primary engineering control.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent the inhalation of vapors.[7][8]
Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected based on the specific hazards of the compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high splash risk.[9][10] | Protects against splashes and vapors that can cause serious eye irritation (H319).[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7] Gloves must be inspected before use and changed immediately upon contamination. | Prevents direct skin contact, which can cause irritation (H315).[11] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is advised for handling larger quantities.[7][10] | Protects skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required when work is performed within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][12][13] | Prevents inhalation of vapors that can cause respiratory irritation (H335). |
Section 4: Standard Operating Protocol for Safe Handling
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Methodology:
-
Preparation: Before introducing the chemical, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Locate the nearest emergency eyewash station and safety shower.
-
Donning PPE: Put on all required PPE as detailed in Section 3 before handling the compound.
-
Chemical Handling: Carefully perform all transfers of the liquid within the fume hood. Use a funnel for transfers between containers to prevent spills. Keep the primary container tightly sealed when not in use.[5]
-
Post-Handling: Upon completion of work, decontaminate any surfaces that may have come into contact with the chemical. Tightly seal the primary container and any waste containers.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling is complete.[6]
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][11][14]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[6] Seek medical attention if irritation occurs or persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[6]
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Assess and Secure: From a safe distance, assess the extent of the spill. Remove all sources of ignition.[14]
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary, before approaching the spill.[6]
-
Containment: Prevent the spill from spreading or entering drains by using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[15]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Section 6: Storage and Waste Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][16]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4][16]
-
Store in a locked cabinet or area to restrict access.[5][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][16]
Waste Disposal Protocol The disposal of this chemical is regulated and must be handled correctly to prevent environmental contamination and ensure legal compliance.
-
Segregation: As a brominated organic compound, this chemical must be disposed of as halogenated organic waste . It is critical to collect this waste in a dedicated container, separate from non-halogenated waste streams.[8][17]
-
Containerization: Use a designated, chemically compatible, and leak-proof waste container with a secure lid.[15][17]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[17]
-
Disposal: All waste must be disposed of through an approved waste disposal plant.[5][11] Do not dispose of this chemical down the drain.[15] Contact your institution's EHS department to arrange for pickup.
References
- 1. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. aaronchem.com [aaronchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Fundamental reactivity of the C-Br bond in 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Fundamental Reactivity of the C-Br Bond in 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Executive Summary
This compound is a highly versatile and synthetically valuable building block in modern medicinal chemistry and materials science. Its utility stems from the unique electronic environment of its aromatic core, which is influenced by the competing effects of a methoxy group and a trifluoromethyl group. This guide provides an in-depth analysis of the fundamental reactivity of the carbon-bromine (C-Br) bond in this molecule. We will explore the dominant reaction pathways, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange to form potent organometallic intermediates, and an analysis of the potential for nucleophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in complex molecule synthesis.
Molecular Structure and Electronic Profile: A Dichotomy of Influence
The reactivity of the C-Br bond in this compound is not governed by a single factor but by the nuanced interplay of its substituents. Understanding these electronic effects is paramount to predicting and controlling its chemical behavior.
Structural Features
The molecule features a benzene ring substituted with three key groups: a bromine atom, a methoxy (-OCH₃) group ortho to the bromine, and a trifluoromethyl (-CF₃) group meta to the bromine.
Analysis of Competing Substituent Effects
The chemical personality of the aromatic ring is shaped by a classic "push-pull" scenario:
-
Trifluoromethyl (-CF₃) Group: This group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[1] Its potent inductive effect (-I) arises from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the entire aromatic ring, making the C-Br bond more polarized and susceptible to oxidative addition by transition metals.[1][2]
-
Methoxy (-OCH₃) Group: The methoxy group exhibits dual electronic character. It is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom but is a strong electron-donating group through resonance (+R or +M effect), where an oxygen lone pair delocalizes into the ring. In the context of reactions involving the C-Br bond, its primary influence is to increase electron density at the ortho and para positions.
This electronic dichotomy makes the C-Br bond sufficiently electron-deficient to be highly reactive in cross-coupling and metallation reactions, while the overall ring system retains characteristics that can be exploited for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-Br Functionalization
Palladium-catalyzed cross-coupling reactions represent the most robust and widely applicable strategy for transforming the C-Br bond of this substrate into new carbon-carbon and carbon-heteroatom bonds.[3]
General Mechanistic Principles
These reactions proceed via a catalytic cycle that is fundamental to modern organic synthesis. The electron-deficient nature of the aryl bromide substrate, enhanced by the -CF₃ group, facilitates the crucial initial step of oxidative addition.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron species.[4] The reactivity of aryl halides in this reaction typically follows the trend I > Br > OTf >> Cl, positioning our substrate as an ideal candidate.[5]
-
Setup: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor progress by TLC or GC-MS. Reaction times usually range from 4 to 24 hours.[3]
-
Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of valuable aryl amines, the Buchwald-Hartwig amination is the reaction of choice.[6] This transformation couples the C-Br bond with a primary or secondary amine and has become indispensable in pharmaceutical synthesis.[7][8] The choice of base and ligand is critical and depends on the nature of the amine coupling partner.[9]
-
Setup: In a glovebox or under an inert atmosphere, charge a vial or Schlenk tube with the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), a suitable phosphine ligand (1.2-1.5 times the Pd loading), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.[7]
-
Reaction: Seal the vessel and heat to 80-120 °C with stirring. Monitor the reaction for completion (typically 2-24 hours).
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic layers are then washed, dried, and concentrated. Purify via column chromatography or recrystallization.
Metal-Halogen Exchange: Crafting Potent Organometallic Reagents
Metal-halogen exchange provides a powerful, alternative strategy for functionalizing the C-Br bond by first converting it into a highly nucleophilic organometallic species. This two-step approach (metallation followed by reaction with an electrophile) grants access to a different range of products than direct cross-coupling.
Caption: Comparative workflow for Grignard vs. Organolithium formation.
Grignard Reagent Formation
Reaction with activated magnesium metal converts the aryl bromide into a Grignard reagent, a moderately reactive and highly useful carbon nucleophile.[10]
-
Activation & Setup: Place magnesium turnings (1.5-2.0 equiv) in a flame-dried, three-neck flask under a positive pressure of argon. Add a small crystal of iodine to activate the magnesium surface.[11]
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv) in anhydrous THF via a dropping funnel. Gentle heating or sonication may be required to initiate the reaction, indicated by heat evolution and the disappearance of the iodine color.[12]
-
Addition: Once initiated, dilute the reaction with more anhydrous THF and add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.
-
Completion & Use: After the addition is complete, continue stirring at reflux for 1-2 hours to ensure full conversion. The resulting dark grey or brown solution of the Grignard reagent can be used directly in the next step by cooling and adding the desired electrophile.
Lithium-Halogen Exchange
For higher reactivity, lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) is employed. This is an equilibrium process that is driven forward by the formation of a more stable organolithium species.[13] The exchange is extremely rapid, often occurring in minutes at low temperatures.[14]
-
Setup: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add a solution of n-butyllithium or tert-butyllithium (1.0-1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Exchange: Stir the mixture at -78 °C for 15-60 minutes. The exchange is typically very fast.[14]
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) to the solution at -78 °C and stir for 1-3 hours before slowly warming to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl, extract with an organic solvent, wash, dry, and purify as required.
Nucleophilic Aromatic Substitution (SNAr): An Unlikely Pathway
Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[15]
Mechanistic Considerations
In this compound, the powerful -CF₃ group is meta to the bromine atom. This position does not allow for direct resonance stabilization of the negative charge developed during a nucleophilic attack at the carbon bearing the bromine. Furthermore, the resonance-donating methoxy group at the ortho position would actively destabilize such an intermediate. Therefore, a classical, two-step SNAr mechanism is highly disfavored. While concerted SNAr mechanisms have been proposed for systems that do not form stable intermediates, this pathway remains significantly less accessible for this substrate compared to the highly efficient transition-metal-mediated routes.[16][17]
Summary of Reactivity and Strategic Synthesis
The C-Br bond in this compound is a versatile synthetic handle, with its reactivity dominated by palladium-catalyzed cross-coupling and metal-halogen exchange pathways.
Comparative Data Table
| Reaction Type | Bond Formed | Key Reagents | Typical Conditions | Key Considerations |
| Suzuki-Miyaura | C-C (sp²) | Boronic acid/ester, Pd catalyst, Base | 80-110 °C, Toluene/H₂O | Excellent functional group tolerance; stable reagents.[4] |
| Buchwald-Hartwig | C-N | Amine, Pd catalyst, Strong Base | 80-120 °C, Anhydrous Toluene | Requires inert atmosphere; base and ligand choice is crucial.[6] |
| Grignard Formation | C-Mg (then C-E) | Mg(0), Anhydrous THF | Refluxing THF | Reagent is a strong base; intolerant of protic groups.[10] |
| Li-Halogen Exchange | C-Li (then C-E) | n-BuLi or t-BuLi | -78 °C, Anhydrous THF/Ether | Extremely fast; highly reactive/basic reagent; requires low T.[13] |
Strategic Decision Framework
Choosing the correct synthetic path depends entirely on the desired final structure. The following decision tree provides a strategic guide for researchers.
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key fluorinated building block in modern medicinal and agrochemical research. In the absence of extensive public quantitative solubility data, this document establishes a robust predictive framework based on the compound's physicochemical properties and the well-documented influence of its constituent functional groups. Furthermore, it delivers detailed, field-proven experimental protocols for the precise determination of its solubility in common organic solvents, empowering researchers to generate reliable data for applications ranging from reaction optimization to formulation development. The guide is structured to provide not just methods, but a deep understanding of the principles behind solvent selection and solubility measurement, ensuring scientific integrity and practical utility for professionals in drug discovery and chemical development.
Introduction and Strategic Importance
This compound is an aromatic compound featuring a unique combination of functional groups that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethyl (-CF3) group, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.[1][2] Understanding the solubility of this intermediate is not a trivial academic exercise; it is a critical prerequisite for its effective use. Key processes that are fundamentally dependent on solubility data include:
-
Reaction Kinetics and Optimization: Ensuring reactants are in the same phase is essential for efficient chemical reactions.[3]
-
Purification and Crystallization: The selection of appropriate solvent and anti-solvent systems is dictated by differential solubility.
-
Formulation Development: The bioavailability of a final active pharmaceutical ingredient (API) is often linked to its solubility characteristics.[4]
This guide provides the theoretical foundation and practical methodologies to systematically evaluate the solubility of this compound.
Physicochemical Profile and Theoretical Solubility Predictions
The solubility of a compound is governed by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" serves as a useful starting point for predictions.[5]
Core Molecular Properties
A summary of the key physicochemical properties of this compound, derived from authoritative chemical databases, is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₈H₆BrF₃O | PubChem[6] |
| Molecular Weight | 255.03 g/mol | PubChem[6] |
| Predicted XLogP3 | 3.5 | PubChem[6][7] |
| SMILES | COC1=CC=CC(=C1Br)C(F)(F)F | PubChem[6] |
The predicted XLogP3 value of 3.5 indicates a significant degree of lipophilicity, suggesting that the compound will favor non-polar organic solvents over polar ones, especially water.
Structural Analysis and Solubility Rationale
The solubility behavior of the title compound can be rationalized by dissecting its structure:
-
Benzene Ring: The aromatic core is non-polar and hydrophobic, driving solubility in solvents like toluene, hexane, and diethyl ether.
-
Trifluoromethyl (-CF3) Group: This is a powerful lipophilicity enhancer. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, but the group itself does not participate in hydrogen bonding as a donor. Its presence strongly favors solubility in non-polar and moderately polar, lipophilic solvents.[1]
-
Methoxy (-OCH3) Group: The oxygen atom can act as a hydrogen bond acceptor, which may confer some solubility in polar aprotic solvents like acetone or ethyl acetate. However, this effect is likely overshadowed by the dominant lipophilicity of the rest of the molecule.
-
Bromo (-Br) Group: The bromine atom increases the molecular weight and polarizability of the molecule, contributing to van der Waals interactions.
Predicted Solubility Profile
Based on the structural analysis, the following qualitative solubility profile is predicted:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Dichloromethane | High | Dominated by lipophilic benzene ring and -CF3 group. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | Good balance of polarity to interact with the methoxy group while solvating the lipophilic parts. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The potential for hydrogen bonding with the solvent is limited to the methoxy oxygen as an acceptor, while the bulk of the molecule is non-polar. |
| Aqueous | Water | Very Low / Insoluble | The high lipophilicity (XLogP = 3.5) and lack of significant hydrogen bonding donor sites predict poor aqueous solubility. |
Experimental Determination of Solubility
To move beyond prediction, rigorous experimental measurement is required. The following protocols describe two robust, widely accepted methods for determining the solubility of a solid organic compound in a solvent.
Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound and its analogs are typically classified as irritants to the skin and eyes and may be harmful if swallowed.[6][8] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Experimental Workflow Overview
The general process for solubility determination is a multi-step procedure that requires careful execution to ensure data accuracy and reproducibility.
Caption: General workflow for experimental solubility determination.
Protocol 1: Isothermal Shake-Flask Gravimetric Method
This method is considered a "gold standard" for its directness and accuracy. It relies on determining the mass of dissolved solute in a saturated solution by evaporating the solvent.[9][10]
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Analytical balance (±0.1 mg precision)
-
Thermostatic shaker or water bath
-
Glass vials with PTFE-lined caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Pre-weighed glass evaporating dishes or beakers
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 5.00 mL) of the chosen solvent. An "excess" is established when undissolved solid remains visible.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to confirm saturation.
-
Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully draw a known volume of the clear supernatant (e.g., 2.00 mL) using a volumetric pipette or syringe. To ensure no solid particulates are transferred, pass the liquid through a 0.22 µm PTFE syringe filter into a pre-weighed (tared) evaporating dish.
-
Causality Check: Filtration is a critical step. Transferring even microscopic solid particles will artificially inflate the measured solubility. The filter material must be chemically inert to the solvent.
-
-
Solvent Evaporation: Place the evaporating dish in a fume hood to allow the solvent to evaporate slowly at ambient temperature. For higher boiling point solvents, a vacuum oven at a temperature well below the solute's melting point can be used.
-
Mass Determination: Once the solvent is fully evaporated, place the dish in a desiccator to cool and then weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation:
-
Mass of dissolved solute = (Final mass of dish + residue) - (Initial mass of empty dish)
-
Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of aliquot taken (mL)
-
Protocol 2: UV-Vis Spectrophotometric Method
This method is faster than the gravimetric method and requires less compound, but it depends on the solute having a distinct UV-Vis absorbance profile in the chosen solvent.[11][12]
Materials:
-
Same as Protocol 1, plus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Generate Calibration Curve:
-
Prepare a series of standard solutions of known, unsaturated concentrations of this compound in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λ_max).
-
Measure the absorbance of each standard solution at λ_max.
-
Plot Absorbance vs. Concentration (mg/mL) to create a calibration curve. The resulting linear fit should have an R² value > 0.99 for accuracy.
-
Causality Check: A valid calibration curve is the foundation of this method's trustworthiness. It establishes the direct relationship between absorbance and concentration according to the Beer-Lambert law.
-
-
Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Method (Protocol 3.3) to prepare an equilibrated, saturated solution.
-
Sampling and Dilution:
-
Carefully withdraw a small, precise aliquot of the clear, filtered supernatant.
-
Dilute this aliquot with a known volume of fresh solvent to bring the absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 AU). The dilution factor must be recorded accurately.
-
-
Measurement: Measure the absorbance of the diluted sample at λ_max.
-
Calculation:
-
Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
Data Interpretation and Application
The quantitative data obtained from these experiments provides actionable insights for chemical and pharmaceutical development.
Structuring Solubility Data
For comparative analysis, experimental results should be compiled into a structured table.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Method Used |
| e.g., Toluene | Non-Polar | 25.0 | [Experimental Value] | Gravimetric |
| e.g., Acetone | Polar Aprotic | 25.0 | [Experimental Value] | UV-Vis |
| e.g., Ethanol | Polar Protic | 25.0 | [Experimental Value] | Gravimetric |
| e.g., Hexane | Non-Polar | 25.0 | [Experimental Value] | Gravimetric |
Logical Relationship: Solvent Properties vs. Solubility
The gathered data can be used to validate the initial theoretical predictions. A diagram can illustrate the expected relationship between a solvent's polarity and its capacity to dissolve a lipophilic molecule like this compound.
Caption: Predicted relationship between solvent class and solubility.
Practical Applications in Drug Development
-
Process Chemistry: A solvent with high solubility (e.g., >100 mg/mL) at a convenient temperature would be ideal for conducting chemical reactions. For purification, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is desirable for efficient crystallization.
-
Formulation Science: For developing oral dosage forms, understanding solubility in biorelevant media is the next step. However, initial screening in common organic solvents is crucial for early-stage formulation work, such as preparing solutions for preclinical in-vitro assays.[4] Pharmaceutical companies often use solvent selection guides to balance solubility with safety, environmental, and industrial constraints.[13][14]
Conclusion
While publicly available quantitative data for the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for strong, scientifically-grounded predictions. Its significant lipophilicity, driven by the trifluoromethyl group and aromatic core, suggests high solubility in non-polar and polar aprotic organic solvents, with progressively lower solubility in polar protic media. This guide provides two detailed, robust, and self-validating experimental protocols—gravimetric and UV-Vis spectrophotometric—that enable researchers to generate the precise data required for informed decision-making in synthesis, purification, and formulation. By bridging theoretical prediction with practical, rigorous methodology, this document serves as an essential resource for any scientist working with this important chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. chem.ws [chem.ws]
- 6. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. scirp.org [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
An In-Depth Technical Guide to 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document consolidates available data and provides expert insights into its synthesis, chemical properties, and reactivity. By examining established protocols for analogous compounds, we present a robust framework for the practical application of this versatile intermediate. This guide is intended to empower researchers and drug development professionals to leverage the unique electronic and steric properties conferred by the trifluoromethyl and bromo functionalities of this compound in the design of novel molecules with enhanced therapeutic or material properties.
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug design and materials science.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound emerges as a strategically important building block, offering a trifluoromethyl group for property modulation and a bromine atom that serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]
This guide will delve into the known properties of this compound, propose a plausible synthetic route based on established chemical transformations, and explore its potential in key synthetic reactions that are fundamental to the discovery and development of new chemical entities.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before undertaking any experimental work.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | --INVALID-LINK--[3] |
| Molecular Weight | 255.03 g/mol | --INVALID-LINK--[3] |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
| Synonyms | 2-Bromo-3-(trifluoromethyl)anisole, 2-Bromo-3-methoxybenzotrifluoride | --INVALID-LINK--[3] |
| CAS Number | 914635-64-6 | --INVALID-LINK--[3] |
| Appearance | Solid (predicted) | --INVALID-LINK--[3] |
| XLogP3 | 3.5 | --INVALID-LINK--[3] |
Safety and Handling
Based on GHS classifications, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
All handling of this compound should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Synthesis of this compound
Proposed Synthetic Pathway
References
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Coupling of a Challenging Aryl Bromide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, including Akira Suzuki.[1] This reaction is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries, for constructing biaryl and heteroaryl structures.[3][4]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a challenging substrate: 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. This substrate presents a unique electronic profile, featuring both a moderately electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring. This substitution pattern influences the reactivity of the C-Br bond, requiring careful optimization of the catalytic system to achieve high yields and avoid common side reactions. The steric hindrance from the ortho-methoxy group further adds to the complexity.
This guide is designed to provide researchers with a robust starting point and the foundational knowledge to adapt and troubleshoot the coupling of this and structurally related aryl bromides.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl bromide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1][5] The electronic nature of the aryl halide is critical here; electron-withdrawing groups can facilitate this step.[1]
-
Transmetalation: The organoboron species (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[2][8] The choice of base is crucial for the efficiency of this step.[8]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details a generalized procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Reaction Setup and Execution
-
Inert Atmosphere: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the base (2.0–3.0 equiv.), and the palladium catalyst (2-5 mol%).
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe. For the specified substrate, a 4:1 mixture of 1,4-dioxane and water is a good starting point.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80–110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup and Purification
-
Quenching: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Aryl Bromide | This compound | Substrate with mixed electronic effects and potential steric hindrance. |
| Boronic Acid | 1.2–1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A versatile and commonly used catalyst for Suzuki couplings.[9] |
| Base | K₂CO₃ (2-3 equivalents) | A moderately strong inorganic base, effective in promoting transmetalation.[10] |
| Solvent | 1,4-Dioxane/Water (4:1) | A polar aprotic solvent mixture that facilitates solubility of both organic and inorganic reagents.[6] |
| Temperature | 80–110 °C | Elevated temperatures are often required to drive the reaction to completion, especially with challenging substrates.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] |
Discussion: Rationale for Parameter Selection and Optimization
The successful coupling of this compound hinges on a carefully selected set of reaction conditions that balance its unique electronic and steric properties.
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a robust starting point, for more challenging couplings, ligand choice is paramount.[2][12] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can significantly enhance the rates of both oxidative addition and reductive elimination, proving beneficial for electron-rich or sterically hindered aryl halides.[4][13] N-heterocyclic carbene (NHC) ligands are another class of highly effective ligands, known for their stability and high activity.[2]
-
The Role of the Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] While K₂CO₃ is a good general-purpose base, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive systems.[9][14] The choice of base should also consider the potential for base-sensitive functional groups on either coupling partner.
-
Solvent System: The solvent must solubilize both the organic substrates and the inorganic base. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is common.[6][9] The water plays a crucial role in dissolving the base and facilitating the formation of the active boronate species.[15]
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below is a workflow for diagnosing and addressing common problems in Suzuki-Miyaura couplings.
Figure 2: A troubleshooting workflow for common Suzuki-Miyaura coupling issues.
-
Low or No Conversion: This is often due to an inactive catalyst.[16] Ensure rigorous degassing to prevent oxygen from poisoning the catalyst. Using fresh, high-quality palladium sources and ligands is also critical. If the issue persists, screening different ligands, bases, or increasing the reaction temperature may be necessary.[17]
-
Homocoupling of Boronic Acid: The formation of R²-R² dimers is often a result of oxygen in the reaction mixture, which can lead to reductive elimination from a diorganopalladium(II) species formed from two molecules of the boronic acid.[1] Thorough degassing is the primary solution.
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This side reaction is often promoted by aqueous basic conditions.[18] If protodeboronation is significant, using a boronic ester (like a pinacol ester) which is more stable, or employing a milder base like potassium fluoride (KF), can be effective.[8]
Conclusion
The Suzuki-Miyaura coupling of this compound is a tractable yet nuanced transformation. Success relies on the rational selection of catalyst, ligand, base, and solvent to accommodate the substrate's specific electronic and steric characteristics. This application note provides a validated starting protocol and a framework for systematic optimization and troubleshooting. By understanding the underlying mechanistic principles and the function of each reaction component, researchers can confidently employ this powerful C-C bond-forming reaction in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. catalysis-consulting.com [catalysis-consulting.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Sonogashira Coupling of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene with Terminal Alkynes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction stands as a pivotal tool in modern synthetic chemistry for the formation of C(sp²)-C(sp) bonds. This application note provides an in-depth technical guide for the successful execution of the Sonogashira coupling with the sterically and electronically challenging substrate, 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. We delve into the mechanistic underpinnings to rationalize protocol choices, offer a detailed, validated experimental procedure, explore the reaction's scope with diverse terminal alkynes, and provide a troubleshooting guide to overcome common hurdles. This document is intended to empower researchers to confidently and efficiently synthesize novel arylalkyne scaffolds crucial for pharmaceutical and materials science applications.
Strategic Importance & Mechanistic Considerations
The Sonogashira reaction facilitates the creation of arylalkynes, a structural motif prevalent in a vast array of pharmaceuticals, natural products, and advanced organic materials.[1][2] The specific substrate, this compound, is a valuable building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy group can modulate solubility and provide a handle for further functionalization.
However, the inherent properties of this substrate—namely, the steric bulk of the ortho-methoxy group and the strong electron-withdrawing effect of the trifluoromethyl group—can impede the reaction. A robust understanding of the catalytic cycle is therefore essential for developing a successful protocol.
The reaction proceeds via two interdependent catalytic cycles: one involving palladium and the other copper.[3]
-
Palladium Cycle : The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This step, often rate-limiting, is particularly sensitive to steric hindrance and the electronic nature of the aryl halide.[4]
-
Copper Cycle : In parallel, a copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate in the presence of a base, which enhances the alkyne's nucleophilicity.[5]
-
The Nexus - Transmetalation & Reductive Elimination : The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) center. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the final arylalkyne product and regenerates the active Pd(0) catalyst.[6]
For a demanding substrate such as this compound, the selection of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition and reductive elimination steps.[7]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Detailed Experimental Protocol
This protocol provides a validated starting point for the Sonogashira coupling of this compound. Note that optimization for each specific terminal alkyne may be beneficial.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) iodide [CuI] (5.0 mol%)
-
Triphenylphosphine [PPh₃] (5.0 mol%)
-
Triethylamine [Et₃N] (3.0 equiv.)
-
Anhydrous, degassed Toluene
-
Standard Schlenk line glassware and inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
TLC plates and column chromatography supplies (Silica gel, solvents)
Step-by-Step Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.025 equiv.), CuI (0.05 equiv.), and PPh₃ (0.05 equiv.).
-
Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reactants: Under a positive flow of inert gas, add this compound (1.0 equiv.) followed by anhydrous, degassed toluene (to achieve a final concentration of ~0.2 M).
-
Initiation: Add triethylamine (3.0 equiv.) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 equiv.).
-
Reaction Monitoring: Stir the mixture at the designated temperature (refer to Table 1). Monitor the reaction's progress periodically by TLC (e.g., using a 1:9 Ethyl Acetate/Hexane eluent system).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite® to remove insoluble catalyst residues.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure arylalkyne product.
Caption: A flowchart outlining the key stages of the experimental procedure.
Reaction Scope: Versatility with Various Alkynes
To demonstrate the utility of this protocol, a variety of terminal alkynes were coupled with this compound. The results, summarized below, showcase the method's robustness.
Table 1: Sonogashira Coupling with Various Terminal Alkynes
| Entry | Terminal Alkyne | Temperature (°C) | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetylene | 80 | 12 | 87 |
| 2 | 4-Methoxyphenylacetylene | 80 | 12 | 90 |
| 3 | 4-Nitrophenylacetylene | 90 | 16 | 78 |
| 4 | 1-Octyne | 70 | 8 | 93 |
| 5 | Propargyl alcohol | 60 | 6 | 96 |
| 6 | 3,3-Dimethyl-1-butyne | 90 | 24 | 68 |
Analysis of Scope:
-
Arylacetylenes: The reaction performs well with both electron-rich (Entry 2) and electron-poor (Entry 3) arylacetylenes, yielding the desired products in good to excellent yields.
-
Alkylacetylenes: Unhindered aliphatic alkynes like 1-octyne (Entry 4) are excellent coupling partners, reacting efficiently at lower temperatures.
-
Functionalized Alkynes: The high yield obtained with propargyl alcohol (Entry 5) at a mild temperature highlights the protocol's tolerance for important functional groups like hydroxyls.
-
Steric Limitations: As expected, the sterically demanding 3,3-dimethyl-1-butyne (Entry 6) proved to be a more challenging substrate, requiring more forcing conditions and resulting in a diminished yield, a common observation in Sonogashira couplings.[8]
Troubleshooting and Expert Recommendations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Insufficiently reactive substrates. | 1. Use a fresh batch of palladium catalyst and ensure phosphine ligands are not oxidized. 2. Ensure all glassware is dry and solvents are rigorously degassed. Maintain a positive inert gas pressure. 3. Increase the reaction temperature in increments of 10°C. Consider using a more active ligand system, such as a Buchwald-type phosphine ligand.[9] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Improve inert atmosphere techniques; thorough degassing is critical. 2. Reduce the loading of CuI to 1-2 mol%. Alternatively, switch to a copper-free protocol, which may necessitate a change of base and ligand.[10] |
| Formation of Palladium Black | Decomposition of the Pd(0) catalyst. | 1. Ensure high purity of all reagents and solvents. 2. Avoid excessively high temperatures. 3. Ensure adequate ligand concentration to stabilize the palladium center. |
Conclusion
The Sonogashira coupling of this compound presents a synthetically valuable yet challenging transformation. The protocol detailed in this application note has been demonstrated to be robust and versatile, accommodating a range of terminal alkynes to furnish the corresponding arylalkyne products in good to excellent yields. By leveraging a sound mechanistic understanding and adhering to rigorous experimental technique, researchers can effectively employ this method to access novel and complex molecules for drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note & Protocol: Formation of 2-Methoxy-3-(trifluoromethyl)phenylmagnesium Bromide
Introduction and Strategic Considerations
Grignard reagents are cornerstones of organic synthesis, valued for their potent nucleophilicity in forming new carbon-carbon bonds.[1][2][3] The synthesis of a Grignard reagent, conceptually a simple insertion of magnesium into a carbon-halogen bond, is a nuanced process highly dependent on the substrate's electronic and steric properties.[2][4] This document provides a detailed protocol and technical guide for the formation of 2-methoxy-3-(trifluoromethyl)phenylmagnesium bromide from its corresponding aryl bromide.
The target substrate, 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene[5][6], presents unique challenges. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can hinder the reaction. Conversely, the ortho-methoxy (-OCH3) group can potentially influence the reaction through chelation or steric effects. Understanding these competing factors is critical for developing a robust and reproducible protocol. This guide is intended for researchers in synthetic chemistry and drug development who require reliable methods for preparing functionalized aryl Grignard reagents.
Mechanism and Substrate-Specific Challenges
The formation of a Grignard reagent proceeds via a radical mechanism on the surface of the magnesium metal.[1][7][8] An electron is transferred from the magnesium to the antibonding orbital of the C-Br bond, leading to its cleavage and the formation of an aryl radical and a magnesium bromide radical cation. These species then combine to form the final organomagnesium compound.
For this compound, two key substituents influence this process:
-
Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group, the -CF3 moiety increases the strength of the C-Br bond, making the initial electron transfer less favorable. This can lead to a significant induction period or complete failure of the reaction to initiate.
-
Methoxy Group (-OCH3): The ortho-methoxy group can have a dual role. Its lone pair of electrons can chelate to the magnesium center of the newly formed Grignard reagent, potentially stabilizing it. However, its position adjacent to the bromine atom may also introduce steric hindrance, slowing the approach to the magnesium surface.
Successfully forming this Grignard reagent requires overcoming the deactivating effect of the -CF3 group. This is primarily achieved by ensuring the magnesium surface is highly activated and that reaction conditions are scrupulously anhydrous.[3][7][8]
Experimental Protocol
This protocol is designed for a ~0.5 M solution of the Grignard reagent in Tetrahydrofuran (THF).
Reagents and Materials
| Reagent / Material | Grade | Supplier | Notes |
| This compound | >98% | (e.g., Sigma-Aldrich) | Ensure purity and dryness. |
| Magnesium Turnings | >99.5% | (e.g., Acros Organics) | For Grignard synthesis. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | (e.g., Sigma-Aldrich) | Inhibitor-free. Freshly distilled from Na/benzophenone is ideal. |
| Iodine (I2) | ACS Reagent Grade | (e.g., Fisher Scientific) | For magnesium activation. |
| 1,2-Dibromoethane (DBE) | >98% | (e.g., Sigma-Aldrich) | Optional, for chemical activation. |
| (-)-Menthol | >99% | (e.g., Sigma-Aldrich) | For titration. |
| 1,10-Phenanthroline | >99% | (e.g., Sigma-Aldrich) | Indicator for titration. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas manifold
-
Heat gun or oven for drying glassware
-
Syringes and needles
Detailed Step-by-Step Procedure
Step 1: Rigorous Preparation of Glassware and Inert Atmosphere
-
Thoroughly clean all glassware and dry in an oven at >120 °C overnight.
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter.
-
Flame-dry the entire apparatus under a high vacuum using a heat gun until no more condensation is visible.
-
Allow the apparatus to cool to room temperature under a steady flow of inert gas (Argon or Nitrogen). Maintaining a positive pressure of inert gas is crucial throughout the experiment.
Step 2: Magnesium Activation (Critical for Initiation)
-
Weigh 1.5 equivalents of magnesium turnings and quickly add them to the reaction flask against a positive flow of inert gas.
-
Add one small crystal of iodine (I2) to the flask.
-
Gently warm the flask with a heat gun under the inert atmosphere. The iodine will sublime, and its purple color will disappear as it reacts with the passivating magnesium oxide layer on the turnings.[9] This is a visual confirmation of activation.
-
Alternative Activation: For particularly stubborn reactions, a small amount (5-10 drops) of 1,2-dibromoethane can be added to the magnesium in a small volume of THF.[10][11] The observation of bubbling (ethene evolution) indicates activation.
Step 3: Grignard Reagent Formation
-
Prepare a solution of 1.0 equivalent of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the aryl bromide solution to the activated magnesium turnings.
-
The reaction may need initiation. Look for a gentle reflux or a noticeable exotherm. A warm water bath can be used to gently heat the mixture to initiate the reaction.
-
Once the reaction has initiated (the solution may turn cloudy and grayish), begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a dark grey to brown suspension.
Visualization of Workflow and Reaction
Reaction Scheme
References
- 1. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reagent | Overview, Reactions & Uses - Video | Study.com [study.com]
- 4. leah4sci.com [leah4sci.com]
- 5. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
Application of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene as a Versatile Building Block in Agrochemical Synthesis
Introduction: Unlocking a Key Building Block for Novel Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic design and synthesis of novel active ingredients are paramount. The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a hallmark of modern pesticides due to its profound impact on a molecule's physicochemical and biological properties. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target enzymes. When strategically positioned on an aromatic scaffold, this group, in concert with other functionalities, provides a powerful tool for the medicinal chemist.
2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is a trifunctional aromatic compound poised for significant utility in the synthesis of new agrochemicals. Its structure is characterized by three key features:
-
A bromine atom , which serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.
-
A methoxy group , an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution and modulate the electronic properties of the benzene ring.
-
A trifluoromethyl group , a potent electron-withdrawing group that imparts the aforementioned beneficial properties to the final molecule.
This application note will provide a comprehensive overview of the potential applications of this compound as a building block in agrochemical synthesis. While direct, large-scale commercial synthesis of a specific agrochemical from this exact starting material is not extensively documented in publicly available literature, its structural motifs are present in numerous patented and commercialized fungicides and herbicides. Therefore, this guide will focus on a plausible and scientifically grounded synthetic strategy towards a novel strobilurin analogue, a class of fungicides that act by inhibiting mitochondrial respiration in fungi.[1]
Proposed Synthetic Application: Synthesis of a Novel Strobilurin Analogue
Strobilurin fungicides, such as picoxystrobin, are characterized by a toxophore, the β-methoxyacrylate group, which is crucial for their biological activity.[1] The synthesis of these complex molecules often involves the coupling of a substituted aromatic or heteroaromatic ring system to a phenylacetic acid derivative, which is then elaborated to form the active strobilurin structure.
Herein, we propose a hypothetical, yet highly plausible, synthetic route to a novel strobilurin analogue utilizing this compound as a key starting material. This proposed synthesis will leverage well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to construct the core of the target molecule.
PART 1: Synthesis of a Key Phenylpyrazole Intermediate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[2][3] In our proposed synthesis, we will couple this compound with a pyrazole boronic acid derivative to construct a key phenylpyrazole intermediate. This intermediate is a common structural feature in a number of modern fungicides.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 914635-64-6 | 255.03 | 10.0 | 1.0 |
| Pyrazole-4-boronic acid | 35202-68-1 | 111.90 | 12.0 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.2 | 0.02 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.8 | 0.08 |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 20.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10.0 mmol, 2.55 g) and pyrazole-4-boronic acid (12.0 mmol, 1.34 g).
-
Add sodium carbonate (20.0 mmol, 2.12 g) to the flask.
-
Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.2 mmol, 45 mg) and triphenylphosphine (0.8 mmol, 210 mg).
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-(2-Methoxy-6-(trifluoromethyl)phenyl)-1H-pyrazole.
Expected Outcome:
Based on analogous reactions reported in the literature, this Suzuki-Miyaura coupling is expected to proceed with a good to excellent yield, typically in the range of 70-90%.[3][4] The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Synthesis of an N-Aryl Intermediate via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable tool in modern organic synthesis, allowing for the formation of C-N bonds between an aryl halide and an amine.[5][6][7] In this step, we will utilize our starting material to couple with a substituted aniline, which could be a precursor to a herbicidal scaffold.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 914635-64-6 | 255.03 | 10.0 | 1.0 |
| Substituted Aniline | Varies | Varies | 12.0 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.1 | 0.01 |
| Xantphos | 161265-03-8 | 578.68 | 0.2 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 14.0 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (10.0 mmol, 2.55 g), the substituted aniline (12.0 mmol), and sodium tert-butoxide (14.0 mmol, 1.35 g).
-
In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.1 mmol, 92 mg) and Xantphos (0.2 mmol, 116 mg) to toluene (5 mL).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl aniline derivative.
Expected Outcome:
The Buchwald-Hartwig amination of electron-rich aryl bromides with anilines is generally a high-yielding transformation.[4][5] Yields for this reaction are expected to be in the range of 75-95%, depending on the nature of the substituted aniline used.
Visualization of the Proposed Synthetic Workflow
Proposed synthetic pathways for novel agrochemicals.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a reactive bromine atom, a methoxy group, and a trifluoromethyl group provides a platform for the construction of complex molecular architectures through modern synthetic methodologies. The proposed synthetic routes towards a novel strobilurin analogue and an N-aryl aniline intermediate highlight the potential of this compound in the discovery of new fungicides and herbicides.
Further exploration of the reactivity of this building block, including other cross-coupling reactions such as Sonogashira and Heck couplings, as well as nucleophilic aromatic substitution reactions, will undoubtedly expand its utility in the agrochemical industry. The protocols provided herein serve as a robust starting point for researchers and scientists in the field to unlock the full potential of this promising intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: Biaryl motifs are privileged structures in medicinal chemistry and materials science, frequently forming the core of pharmacologically active agents and functional organic materials. The targeted synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions. This guide provides a detailed examination of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene as a strategic building block for biaryl synthesis. We present its inherent advantages due to unique electronic properties and offer comprehensive, field-tested protocols for its application in Suzuki-Miyaura and Stille cross-coupling reactions, complete with mechanistic insights, troubleshooting, and safety considerations.
The Strategic Advantage of this compound
The utility of this compound in complex biaryl synthesis stems from the distinct and complementary electronic effects of its substituents. The molecule's structure features a bromine atom positioned for facile oxidative addition in palladium-catalyzed cycles, flanked by a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group.
-
Electron-Donating Methoxy Group (-OCH₃): Located at the 1-position, the methoxy group is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring, which can influence the oxidative addition step.
-
Electron-Withdrawing Trifluoromethyl Group (-CF₃): Positioned at the 3-position, the trifluoromethyl group is a potent electron-withdrawing group via induction. This electronic pull can make the carbon-bromine bond more susceptible to cleavage during oxidative addition, often accelerating this rate-determining step in many cross-coupling cycles.[1][2]
This "push-pull" electronic arrangement provides a unique reactivity profile, allowing for controlled and efficient coupling under various conditions. The steric bulk of the ortho-methoxy group can also influence the rotational barrier of the resulting biaryl bond, a feature that can be exploited in the design of atropisomeric compounds.
Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for their reliability in forming C-C bonds.[3][4] The two most common methods discussed herein, the Suzuki-Miyaura and Stille couplings, generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6]
The generalized catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.[1][7] This is often the rate-limiting step of the reaction.[1]
-
Transmetalation: The organic group from a second coupling partner (an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[7][10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is often the method of choice due to the high functional group tolerance and the generally low toxicity and stability of the boronic acid and ester reagents.[3][11]
Detailed Step-by-Step Protocol
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand (e.g., SPhos, XPhos). Add the catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free environment.
-
Trustworthiness: Inadequate degassing is a common cause of low yields, as oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and formation of side products like homocoupled boronic acids.[7]
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe. A typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Example Suzuki-Miyaura Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | >90 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.3) | K₃PO₄ (2) | Toluene | 100 | 8 | >95 |
| 3 | 3-Furylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (3) | DMF | 80 | 18 | 85 |
Troubleshooting Common Issues
-
Low or No Conversion: Check for inadequate degassing, inactive catalyst, or insufficient base strength. Consider a more active ligand system (e.g., Buchwald ligands) or a stronger base like K₃PO₄.[2][14]
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[7] Ensure rigorous degassing of solvents and the reaction vessel.
-
Protodeborylation (Loss of Boronic Acid group): This can occur in aqueous basic media, especially at high temperatures.[7] Using anhydrous conditions with a base like KF or switching to a boronate ester (e.g., pinacol ester) can mitigate this issue.[14]
Protocol 2: Stille Coupling
The Stille coupling is a powerful alternative, particularly when the required organoboron reagents are unstable or difficult to access. It is known for its excellent functional group tolerance.[10][15] However, a significant drawback is the toxicity of organotin reagents and the difficulty in removing tin byproducts.[15][16]
Detailed Step-by-Step Protocol
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv) and the organostannane reagent (1.1-1.3 equiv).
-
Solvent and Catalyst Addition: Add an anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane). Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%).
-
Expert Insight: Unlike the Suzuki coupling, the Stille reaction does not typically require a base. Additives like Cu(I) salts can sometimes accelerate the reaction by facilitating the transmetalation step.[17]
-
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 90-120 °C) and monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, a common method is to wash the organic layer with an aqueous solution of KF or DBU, which precipitates the tin as a filterable solid.
-
Purification: After aqueous workup, dry the organic phase, concentrate, and purify the residue via flash column chromatography.
Experimental Workflow & Characterization
A successful synthesis campaign relies on a systematic workflow from reaction setup to final product verification.
Caption: A standard workflow for the synthesis and analysis of biaryl compounds.
Representative Characterization Data
For a hypothetical product, 2-methoxy-4'-methyl-3-(trifluoromethyl)-1,1'-biphenyl (from coupling with 4-tolylboronic acid):
-
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.20 (m, 7H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.40 (s, 3H, Ar-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 157.0, 140.1, 138.5, 132.0, 130.0, 129.5, 128.0, 125.0 (q, J = 272 Hz, -CF₃), 124.0, 122.0, 56.0 (-OCH₃), 21.5 (Ar-CH₃).
-
HRMS (ESI): Calculated for C₁₅H₁₃F₃O [M+H]⁺, found [value].
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust.
-
Organotin Reagents (Stille Coupling): Organostannanes are highly toxic by all routes of exposure (inhalation, ingestion, skin contact) and can affect the central nervous system.[16][18] Use extreme caution, work in a fume hood, and use dedicated glassware. All tin-containing waste must be segregated and disposed of according to institutional hazardous waste guidelines.[16][19]
-
Solvents and Reagents: Anhydrous and degassed solvents can be flammable. Bases like K₃PO₄ can be corrosive. Handle all chemicals according to their Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and highly effective building block for the synthesis of complex biaryl compounds. Its unique electronic properties facilitate reliable participation in palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and carefully selecting reaction parameters such as the catalyst, ligand, and base, researchers can efficiently construct diverse molecular architectures for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. fishersci.fr [fishersci.fr]
- 19. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. This aryl bromide presents a unique combination of electronic and steric challenges that can often lead to suboptimal reaction yields. This document is designed to provide a logical, cause-and-effect framework to diagnose issues and systematically improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving a very low yield. What are the most likely reasons?
A1: Low yields with this specific substrate typically stem from a combination of two primary factors:
-
Steric Hindrance: The bromine atom at the C2 position is flanked by a methoxy group at C1 and a trifluoromethyl group at C3. This ortho-substitution creates significant steric bulk around the reaction center, which can impede key steps in the catalytic cycle, particularly the oxidative addition and the final reductive elimination.[1][2]
-
Challenging Electronics: While the strongly electron-withdrawing trifluoromethyl (-CF3) group helps to activate the C-Br bond for the initial oxidative addition step, the overall electronic environment and its interplay with the electron-donating methoxy (-OCH3) group can influence the stability of intermediates and the rate of subsequent steps in the catalytic cycle.[3][4]
These factors mean that standard, "off-the-shelf" Suzuki conditions are often insufficient, and a more tailored approach to catalyst, ligand, and base selection is required.
Q2: Before I start re-optimizing everything, what are the most critical initial checks I should perform?
A2: Always start by verifying the fundamentals of your reaction setup, as these often resolve common issues without extensive optimization:
-
Inert Atmosphere: The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxygen. Oxygen can oxidize the active catalyst and promote undesirable side reactions like the homocoupling of your boronic acid partner.[5] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.
-
Reagent Quality and Purity: The success of a Suzuki coupling is highly dependent on the quality of its components.
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to air or moisture, leading to protodeboronation.[3] Using fresh, high-purity boronic acid is crucial. For sensitive substrates, consider using a more stable boronic ester derivative, such as a pinacol ester.[5]
-
Catalyst and Ligand: Palladium precatalysts can degrade, and phosphine ligands are notoriously susceptible to oxidation.[5] Use fresh reagents from a reliable source and store them correctly under an inert atmosphere.
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure your base is pure and has been stored properly to avoid hydration.
-
Q3: I'm observing significant byproduct formation. What are the common side reactions and how can they be minimized?
A3: With challenging substrates, side reactions can easily outcompete the desired cross-coupling. The three most common are:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. It is a major pathway for yield loss, especially with electron-deficient boronic acids.[5]
-
Mitigation: Use a less harsh or non-aqueous base, consider switching to a more stable boronic ester (pinacol or MIDA), and use the minimum reaction time and temperature necessary for conversion.[5]
-
-
Homocoupling: This is the unwanted coupling of two molecules of your boronic acid to form a biaryl byproduct. The primary cause is often the presence of oxygen.[5]
-
Mitigation: Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction are the most effective preventative measures.[5]
-
-
Hydrodehalogenation (Dehalogenation): This is the replacement of the bromine on your starting material with a hydrogen atom.
-
Mitigation: This can be caused by certain catalyst/ligand combinations or impurities. Screening different ligands or using a slight excess of the boronic acid partner can sometimes suppress this pathway.[4]
-
Troubleshooting & Optimization Guide
This section provides a systematic approach to resolving specific experimental issues.
Problem: Low or No Conversion of Starting Material
If your initial checks are satisfactory but you still observe poor conversion of the this compound, the issue lies within the core reaction components. The catalytic system is likely not active enough to overcome the steric and electronic hurdles.
For sterically hindered substrates, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require bulky, electron-rich ligands that promote the formation of a highly reactive, monoligated L-Pd(0) intermediate.[6][7] This species is less sterically encumbered and more readily undergoes oxidative addition.
-
Expertise & Causality: Bulky ligands like those developed by the Buchwald group (e.g., SPhos, XPhos) or t-butyl-based phosphines possess large "cone angles." This steric bulk favors the dissociation of a second ligand from the palladium center, generating the highly active 12-electron L-Pd(0) species needed to engage a hindered aryl bromide. Their electron-rich nature also increases the electron density on the palladium, which accelerates the rate-limiting oxidative addition step.[8]
Table 1: Recommended Catalyst & Ligand Screening
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Solvent | Typical Base | Expected Outcome |
|---|---|---|---|---|
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | Dioxane or Toluene | K₃PO₄ | High activity for sterically hindered substrates. |
| Pd(OAc)₂ (2-5%) | P(t-Bu)₃ (4-10%) | Toluene/H₂O | K₂CO₃ | A classic, powerful system for challenging couplings.[6] |
| XPhos Pd G3 (1-3%) | (Precatalyst) | 2-MeTHF | K₃PO₄ | Excellent for hindered systems, often at lower temperatures. |
| Pd(PPh₃)₄ (5%) | (Precatalyst) | DMF or Toluene | Na₂CO₃ | Baseline/Control: Often shows low to no conversion. |
The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] For challenging couplings, the choice and strength of the base can be the difference between a stalled reaction and a high-yielding one.
-
Expertise & Causality: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for efficient transfer of the organic group to the palladium center. Stronger bases can accelerate this process but may also increase the rate of side reactions like protodeboronation. A careful balance is required.
Table 2: Base Screening Guide
| Base | Strength | Common Solvents | Comments |
|---|---|---|---|
| Na₂CO₃ / K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Good starting point, but may be too weak for this substrate.[10] |
| K₃PO₄ | Strong | Dioxane, 2-MeTHF, Toluene | Often the "sweet spot" for difficult couplings. Its moderate solubility provides a sustained release of hydroxide. |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective but more expensive. Its high solubility can sometimes accelerate side reactions. |
| Organic Bases (e.g., Et₃N) | Weak | Anhydrous THF, Toluene | Rarely effective for this type of coupling and generally not recommended. |
The solvent must dissolve all reagents to some extent and is known to influence catalyst stability and reactivity.[11]
-
Expertise & Causality: Aprotic polar solvents like Dioxane, THF, or Toluene are standard. The addition of a small amount of water can be beneficial for dissolving inorganic bases, but fully anhydrous conditions may be necessary if protodeboronation is a major issue.[12] Higher temperatures (80-110 °C) are typically required to overcome the activation energy for this sterically hindered substrate, but excessive heat can lead to catalyst decomposition and increased side reactions.
Detailed Experimental Protocols
Protocol 1: Baseline Suzuki Coupling (Screening Reaction)
This protocol provides a standard setup for an initial screening experiment.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv) under a positive pressure of inert gas.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane, ~0.1 M concentration) via cannula or syringe.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking aliquots.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Parallel Screening of Ligands
To efficiently find the optimal ligand, a parallel screening approach is recommended.
-
Setup: Arrange an array of reaction vials in a heating block.
-
Stock Solutions: Prepare a stock solution of your aryl bromide, boronic acid, and solvent. Prepare a separate stock solution of your base in the same solvent (if soluble) or plan to add it as a solid.
-
Dispensing: Dispense equal volumes of the substrate/boronic acid solution into each vial. Add the base to each vial.
-
Catalyst Addition: To each vial, add a different palladium/ligand combination. Use precatalysts where possible to minimize variability.
-
Execution: Seal the vials, purge with inert gas, and heat the block to the desired temperature for a set period (e.g., 12 hours).
-
Analysis: After cooling, take a small, measured aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the relative conversion and yield for each condition.
Mechanistic Visualization
Understanding the catalytic cycle is key to rational troubleshooting. Steric hindrance from the ortho-substituents on this compound can slow down steps (1) and (3).
// Nodes for the cycle Pd0 [label="L-Pd(0)\n(Active Catalyst)", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition\n(1)", shape=box, style=rounded, penwidth=1.5, color="#EA4335"]; PdII_Aryl [label="L-Pd(II)-Ar-X", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(2)", shape=box, style=rounded, penwidth=1.5, color="#4285F4"]; PdII_Biaryl [label="L-Pd(II)-Ar-Ar'", fontcolor="#202124"]; RedElim [label="Reductive\nElimination\n(3)", shape=box, style=rounded, penwidth=1.5, color="#34A853"];
// Edges for the cycle Pd0 -> OxAdd [label="Ar-X", fontsize=9]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label="Ar'-B(OR)2\n+ Base", fontsize=9]; Transmetal -> PdII_Biaryl; PdII_Biaryl -> RedElim [label="Ar-Ar'", fontsize=9]; RedElim -> Pd0;
// Title labelloc="t"; label="Suzuki-Miyaura Catalytic Cycle"; } DOT Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Grignard Formation with 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges and side reactions encountered during the formation of the Grignard reagent from 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene. The unique substitution pattern of this aryl halide, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, presents a specific set of challenges that require careful consideration and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues in a question-and-answer format, providing insights into the underlying chemistry to empower your experimental success.
Question 1: My Grignard reaction is failing to initiate or is extremely sluggish. What are the likely causes?
Answer: Initiation failure is a classic Grignard problem, often exacerbated by the electronic properties of your specific substrate. The primary culprits are invariably moisture and the passivated surface of the magnesium metal.
-
Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[1][2] All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying at >120°C for several hours, and then cooled under an inert atmosphere (e.g., argon or nitrogen).[3][4] Solvents like tetrahydrofuran (THF) or diethyl ether must be strictly anhydrous.[3][5]
-
Inactive Magnesium Surface: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting.[3][4] Activation is crucial. Common activation methods include:
-
Iodine: Adding a small crystal of iodine. The disappearance of the characteristic brown color indicates an active magnesium surface.[3]
-
1,2-Dibromoethane: A few drops will react with the magnesium to generate fresh MgBr₂ and expose a reactive surface.[3]
-
Mechanical Agitation: Vigorous stirring or the use of an ultrasonic bath can physically disrupt the oxide layer.[3]
-
Question 2: I'm observing a significant amount of a biaryl byproduct. What is this, and how can I prevent it?
Answer: The formation of a biaryl byproduct is a classic side reaction known as Wurtz coupling (or Wurtz-Fittig coupling).[6][7][8] In this reaction, the already-formed Grignard reagent acts as a nucleophile and attacks a molecule of the unreacted this compound.
To minimize Wurtz coupling:
-
Slow Addition: Add the aryl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring its reaction with the magnesium surface over the formed Grignard reagent.[9][10][11]
-
Dilution: Working at higher dilutions can also disfavor the bimolecular Wurtz coupling reaction.
-
Temperature Control: While initial heating may be required for initiation, maintaining a gentle reflux during the addition can help consume the aryl bromide as it is added, preventing its accumulation.
Question 3: My reaction mixture turns dark, and I'm getting a complex mixture of products upon workup. What could be happening?
Answer: The presence of the trifluoromethyl (-CF₃) group introduces a significant risk of thermal instability. Trifluoromethyl-substituted aryl Grignard reagents are known to be prone to decomposition, which can be highly exothermic and even explosive under certain conditions.[12][13][14]
-
Decomposition Pathway: The decomposition often involves the destruction of the trifluoromethyl group, leading to the formation of fluoride ions.[12][13] This process can be complex and lead to a variety of unwanted byproducts.
-
Concentration is Key: The thermal stability of these Grignard reagents is highly dependent on their concentration. It is strongly recommended to work at lower concentrations (e.g., 0.5 M) to mitigate the risk of runaway decomposition.[12][13]
-
Temperature Management: Strict temperature control is paramount. The reaction should be maintained at the minimum temperature required for a reasonable reaction rate. Avoid excessive heating, as this can trigger decomposition.
Question 4: Does the ortho-methoxy group influence the reaction?
Answer: Yes, the ortho-methoxy group can have both beneficial and detrimental effects.
-
Chelation and Stability: The oxygen of the methoxy group can coordinate with the magnesium center of the Grignard reagent. This intramolecular chelation can help to stabilize the Grignard reagent in solution.
-
Potential for Side Reactions: In some cases, ortho-alkoxy groups can be displaced by Grignard reagents, although this is more common with more reactive organolithium species.[15][16] While less likely under standard Grignard conditions, it is a potential side reaction to be aware of, especially if elevated temperatures are used.
Question 5: What is the Schlenk equilibrium, and how does it affect my reaction?
Answer: The Schlenk equilibrium describes a dynamic equilibrium in solution where two molecules of the Grignard reagent (RMgX) redistribute to form a dialkylmagnesium (R₂Mg) and a magnesium dihalide (MgX₂).[17][18][19]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R group.[17][18][20] While the different species in the Schlenk equilibrium generally exhibit similar reactivity in many applications, the equilibrium can affect the solubility and overall stability of the organomagnesium species in solution.[21] For most synthetic purposes, the mixture of species is used directly without separation.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Reaction Failure to Initiate | Moisture; Inactive Mg surface | Rigorously dry all glassware and solvents. Activate Mg with iodine or 1,2-dibromoethane. |
| Low Yield | Incomplete formation; Wurtz coupling; Decomposition | Ensure complete initiation. Add aryl bromide slowly. Maintain moderate temperature. |
| Biaryl Byproduct Formation | Wurtz Coupling | Slow, dropwise addition of aryl bromide to the Mg suspension. |
| Dark Reaction Color / Complex Mixture | Thermal decomposition of the Grignard reagent | Maintain strict temperature control. Work at lower concentrations (≤ 0.5 M). |
| Formation of Benzene Derivative | Protonation of the Grignard reagent | Ensure strictly anhydrous conditions. Use aprotic solvents. |
Experimental Protocol: Formation of 2-Methoxy-6-(trifluoromethyl)phenylmagnesium Bromide
This protocol is designed to minimize the common side reactions discussed above.
1. Preparation and Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Equip the top of the condenser and dropping funnel with gas bubblers or connect them to a Schlenk line.
-
Weigh magnesium turnings (1.2 equivalents) and add them to the reaction flask.
2. Magnesium Activation:
-
Add a single small crystal of iodine to the flask containing the magnesium.
-
Begin stirring the magnesium turnings.
3. Grignard Reagent Formation:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (to achieve a final concentration of ~0.5 M).
-
Add a small portion (~5-10%) of the aryl bromide solution to the stirring magnesium.
-
The reaction should initiate, indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the formation of a cloudy gray-brown solution. Gentle warming with a heat gun may be necessary to start the reaction.
-
Once initiation is confirmed, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.
4. Quenching and Work-up (General Procedure):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[22] Avoid using strong acids, which can cause side reactions with the product.[23]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Reaction Pathway and Side Reactions
The following diagram illustrates the desired Grignard formation pathway and the major competing side reactions.
Caption: Desired Grignard formation and major side reactions.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.in [brainly.in]
- 7. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 8. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. | Semantic Scholar [semanticscholar.org]
- 17. fiveable.me [fiveable.me]
- 18. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 19. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. d-nb.info [d-nb.info]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Purification of Products from Heck Reactions of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Introduction:
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] The reaction involving 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is of particular interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the methoxy and trifluoromethyl substituents. However, the success of the synthesis is critically dependent on the effective purification of the desired product.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of products from this specific Heck reaction. It offers field-proven insights, step-by-step protocols, and robust troubleshooting strategies to ensure the isolation of highly pure materials, a critical requirement for downstream applications and regulatory compliance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification workflow.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: Your crude product will typically be a complex mixture. Understanding the potential components is the first step to designing an effective purification strategy. Key impurities include:
-
Unreacted Starting Materials: Residual this compound and the alkene coupling partner.
-
Catalyst-Derived Residues: The palladium catalyst can precipitate as palladium black (inactive Pd(0)) or remain in the solution as soluble Pd(0) or Pd(II) species.[2] Phosphine ligands (e.g., PPh₃) and their corresponding oxides (e.g., triphenylphosphine oxide) are also common.
-
Base and Salt Byproducts: The base used (e.g., triethylamine, potassium carbonate) and the salt formed during the reaction (e.g., triethylammonium bromide) are significant impurities.[3][4]
-
Reaction Side-Products: These can include homocoupled biaryl compounds (from the coupling of two aryl halide molecules), products of alkene isomerization, or reductive Heck products where the double bond is saturated.[5]
Q2: My reaction mixture turned black and contains a fine precipitate. What is this and how should I handle it?
A2: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated palladium metal that has fallen out of the catalytic cycle.[2] This is a common occurrence, especially if the reaction is overheated or if the ligand concentration is insufficient to stabilize the catalytic species. The first step in your workup should be to remove this solid material by filtering the entire reaction mixture through a pad of Celite® or diatomaceous earth.[6][7] This removes the bulk of the heterogeneous palladium before proceeding to liquid-liquid extraction or chromatography.
Q3: Standard purification isn't removing all the palladium. How can I achieve the low ppm levels required for pharmaceutical applications?
A3: Achieving ultra-low residual palladium levels often requires more than just filtration and standard chromatography. Soluble palladium species can be challenging to remove.[8]
-
Palladium Scavengers: The most effective method is to use scavenger resins. These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols or amines.[8][9] Stirring the crude product solution with a scavenger resin for several hours, followed by filtration, can dramatically reduce palladium content.
-
Activated Carbon: Treatment with activated carbon is a cost-effective alternative.[8] However, it can be less selective and may lead to a loss of your desired product due to non-specific adsorption.[8] Careful optimization of the amount of carbon and treatment time is necessary.
Q4: What is a reliable, general workflow for purifying my Heck product?
A4: A robust, multi-step workflow is recommended for achieving high purity.
-
Initial Filtration: Remove palladium black and other insoluble materials by filtering the crude reaction mixture through Celite®.[10]
-
Aqueous Workup: Perform a liquid-liquid extraction to remove the bulk of inorganic salts, the base, and highly polar impurities. Washing with water and brine is standard.[11] A dilute acid wash (e.g., 1M HCl) can be used to remove amine bases like triethylamine.
-
Column Chromatography: This is the primary purification step to separate your product from unreacted starting materials and organic side-products.[6]
-
Recrystallization: If your product is a solid, recrystallization is an excellent final step to remove minor impurities and obtain a highly crystalline, pure material.[12]
Q5: I'm struggling to separate my product from a homocoupled biaryl impurity. What can I do?
A5: Homocoupled biaryls are often nonpolar and can have similar retention factors (Rƒ) to the desired Heck product, making separation difficult. The key is to optimize your column chromatography conditions.
-
Solvent System Tuning: Use a very shallow solvent gradient or run the column isocratically with a low-polarity eluent system (e.g., a high percentage of hexanes or heptane with a small amount of ethyl acetate or dichloromethane). This will maximize the difference in elution times.
-
Alternative Stationary Phase: If silica gel is ineffective, consider using alumina, which has different selectivity, or reverse-phase silica for highly nonpolar compounds.
Section 2: Troubleshooting Guide
This table provides a structured approach to solving common purification problems.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| High Residual Palladium After Purification | 1. Strong coordination of soluble palladium to the product. 2. Inefficient removal by initial filtration or chromatography. | Primary Solution: Employ a high-affinity palladium scavenger resin (e.g., thiol-functionalized silica). Stir the solution of your crude product with the scavenger for 4-24 hours before filtration.[8] Secondary Solution: Treat the solution with activated carbon, but monitor for product loss via TLC or LC-MS.[8] |
| Significant Product Loss During Purification | 1. Non-specific adsorption of the product onto Celite®, silica gel, or scavenger resins. 2. Product is partially water-soluble and lost during aqueous workup. 3. Product degradation on acidic silica gel. | For Adsorption: Use the minimum effective amount of adsorbent. Pre-treat silica gel by flushing the column with the eluent before loading the sample. If degradation is suspected, use deactivated or neutral silica gel, or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent. For Workup Loss: Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers. |
| Product Fails to Crystallize or OILS Out | 1. Presence of impurities (e.g., residual solvent, unreacted starting materials) inhibiting crystal lattice formation. 2. The product is intrinsically an oil or has a low melting point. | Solution: Re-purify the material via column chromatography to ensure high purity. Ensure all solvent is removed under high vacuum. If the product is still an oil, confirm its purity by NMR and LC-MS. For recrystallization, try a different solvent system, use a seed crystal, or attempt vapor diffusion with a solvent/anti-solvent pair.[12] |
| Streaking or Poor Separation on TLC/Column | 1. Residual amine base (e.g., triethylamine) in the crude product. 2. The product itself is highly polar or acidic/basic. 3. Sample is too concentrated when loaded onto the column. | Solution: If an amine base was used, wash the crude organic solution with dilute acid (e.g., 1M HCl) during workup. Add a small percentage (0.1-1%) of acetic acid or triethylamine to the chromatography eluent to suppress tailing of acidic or basic compounds, respectively. Ensure the sample is properly adsorbed onto a small amount of silica before loading or dissolved in a minimal amount of a low-polarity solvent. |
Section 3: Standard Purification Protocols
These protocols provide detailed, step-by-step methodologies for isolating your product.
Protocol 1: Post-Reaction Workup and Initial Palladium Removal
-
Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This prevents the product from precipitating prematurely and reduces the viscosity of solvents like DMF.
-
Celite Filtration: Prepare a short plug of Celite® (approx. 2-3 cm thick) in a Büchner or fritted glass funnel. Wet the pad with the dilution solvent. Filter the entire reaction mixture through the Celite® pad, washing thoroughly with additional solvent to ensure all product is collected.[7] This will remove the insoluble palladium black.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Wash with water (2x) to remove DMF and water-soluble salts.
-
If an amine base was used, wash with dilute aqueous HCl (1M, 1x).
-
Wash with saturated aqueous sodium bicarbonate (1x) to neutralize any residual acid.
-
Wash with saturated brine (1x) to break up emulsions and begin the drying process.[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with your crude product. Aim for a product Rƒ value of ~0.25-0.35 for good separation. A common starting point is a mixture of hexanes (or heptane) and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure. Collect fractions and monitor their contents by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product and concentrate them via rotary evaporation to yield the purified compound.
Protocol 3: Final Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot.[12] Test small amounts in vials.
-
Dissolution: Place the purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal growth appears complete at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.
Section 4: Visual Guides
Diagram 1: General Purification Workflow
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. byjus.com [byjus.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spinchem.com [spinchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
Improving selectivity in Buchwald-Hartwig amination with sterically hindered anilines
Topic: Improving Selectivity and Yield in C-N Coupling with Sterically Hindered Anilines
Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions, with a specific focus on challenging substrates like bulky anilines (e.g., 2,6-disubstituted anilines).
Frequently Asked Questions (FAQs)
Q1: What makes the Buchwald-Hartwig amination of sterically hindered anilines so challenging?
The primary difficulties arise from the steric bulk around the nitrogen atom of the aniline and/or the ortho-positions of the aryl halide. This hindrance can severely impede several key steps within the catalytic cycle.[1] Low reaction yields, slow rates, and the prevalence of side reactions are common consequences. The steric clash affects:
-
Amine Coordination: The bulky aniline struggles to coordinate to the palladium center after the initial oxidative addition step.
-
Reductive Elimination: This final, product-forming step is often the rate-determining step for hindered substrates.[2] The steric repulsion between the bulky aniline and the aryl group on the palladium complex raises the energy barrier for C-N bond formation.[3][4]
Q2: How do bulky, electron-rich phosphine ligands overcome these steric challenges?
The development of bulky (sterically demanding) and electron-rich monophosphine ligands by the groups of Buchwald and Hartwig was a pivotal breakthrough for this transformation.[5][6][7] These ligands promote the reaction in two critical ways:
-
Favoring Monoligated Species: Bulky ligands favor the formation of a highly reactive 14-electron, monoligated palladium(0) species (L-Pd(0)). This less-crowded intermediate is more accessible for the oxidative addition of even hindered aryl halides.[1][5]
-
Accelerating Reductive Elimination: The steric bulk of the ligand forces the aryl and amido groups into close proximity on the palladium center, promoting the desired C-N bond-forming reductive elimination.[2] Their strong electron-donating ability also increases electron density on the palladium, which further facilitates this step.[6]
Q3: What is the most common side reaction and how can it be minimized?
The most prevalent side reaction is the hydrodehalogenation of the aryl halide, where the halogen atom is replaced by a hydrogen atom. This occurs via an unproductive pathway called β-hydride elimination .[5] This pathway competes directly with the desired reductive elimination. It is particularly problematic with:
-
Amines bearing β-hydrogens.
-
Catalyst systems where reductive elimination is slow (a common issue with hindered substrates).
Minimization Strategies:
-
Ligand Choice: Use bulky, electron-rich ligands (see table below) that are known to accelerate reductive elimination relative to β-hydride elimination.[5]
-
Base Selection: The choice of base is critical. While strong bases like NaOtBu are often required, they can sometimes promote side reactions. In some cases, weaker bases like K₃PO₄ or Cs₂CO₃, paired with a highly active ligand, can provide better selectivity.[8]
-
Temperature Control: Avoid excessively high temperatures, which can favor elimination pathways.
Q4: How critical is the choice of base for coupling with hindered anilines?
The base plays a crucial role and its choice is highly context-dependent.[9] Its primary function is to deprotonate the coordinated amine to form the palladium-amido complex, which is a necessary step before reductive elimination.[10] For hindered substrates:
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to achieve a sufficient reaction rate.[8]
-
However, if the substrates contain base-sensitive functional groups (e.g., esters, ketones), these strong bases can cause decomposition.[8][11]
-
In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, but they typically require a more active catalyst system (i.e., a highly effective bulky phosphine ligand) and potentially higher temperatures to be effective.[8]
Troubleshooting Guide
Problem: My reaction shows low or no conversion of starting materials.
This is a common issue when dealing with sterically demanding substrates. The root cause is often a catalytic cycle that has stalled at a key step.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The Pd(0) active catalyst may not be forming efficiently or is being poisoned by oxygen. Pre-catalysts are generally more reliable than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[12][13]
-
Solution:
-
Ensure rigorous inert atmosphere techniques (degas solvent, use a glovebox or Schlenk line).
-
Switch to a modern, air-stable palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). These are designed for the reliable formation of the active LPd(0) species.[12]
-
-
-
Suboptimal Ligand:
-
Cause: The chosen ligand may not provide the right balance of steric bulk and electron-donating properties for your specific substrate combination.[1]
-
Solution: Screen a panel of bulky phosphine ligands. For ortho-substituted anilines and aryl halides, ligands like XPhos, RuPhos, and BrettPhos are excellent starting points.[3][4]
-
-
Ineffective Base/Solvent Combination:
-
Cause: The inorganic base may have poor solubility in the reaction solvent, leading to a slow or stalled reaction.[8] This is a frequently overlooked issue.
-
Solution:
-
-
Difficult Oxidative Addition (especially with Aryl Chlorides):
-
Cause: Aryl chlorides are less reactive than bromides or iodides and require a more electron-rich catalyst and often higher temperatures to undergo oxidative addition.[12]
-
Solution:
-
| Table 1: Recommended Ligands for Hindered Anilines | |
| Ligand | Key Features & Typical Application |
| XPhos | Highly active and versatile for a broad range of substrates, including aryl chlorides and sulfonates. Excellent for hindered couplings.[7] |
| RuPhos | Particularly effective for couplings involving secondary amines, but also shows high activity for primary anilines.[11] Its steric profile can differ from XPhos, sometimes providing complementary reactivity.[3] |
| BrettPhos | Specifically designed and highly effective for the monoarylation of primary amines, including hindered ones.[4][11] |
| Mor-DalPhos | Features a morpholino group and has proven very useful for the selective monoarylation of challenging, nucleophilic partners.[6] |
Problem: I am observing significant decomposition of my starting materials.
-
Cause: The base is likely too strong for the functional groups present on your aryl halide or aniline.[8] For example, NaOtBu can hydrolyze esters or cause side reactions with enolizable ketones.[11]
-
Solution:
-
Switch to a Weaker Base: Replace NaOtBu with a milder base like K₃PO₄ or Cs₂CO₃.[8]
-
Compensate with a More Active Ligand: When using a weaker base, a highly active ligand (like XPhos) is often necessary to achieve a reasonable reaction rate.
-
Lower the Temperature: Running the reaction at a lower temperature may prevent decomposition, though it will likely slow the reaction rate.[8]
-
| Table 2: Common Bases and Their Properties | ||
| Base | Type / Approx. pKaH | Comments & Considerations |
| NaOtBu | Strong / ~19 | The most common choice. Highly effective but can be detrimental to sensitive functional groups.[8][12] |
| LHMDS | Strong / ~26 | Very strong, non-nucleophilic. Can be effective where NaOtBu fails but poses a higher risk to sensitive substrates.[8][11] |
| K₃PO₄ | Weak / ~12.3 | Ideal for substrates with base-sensitive functionalities. Often requires a highly active ligand and higher temperatures.[8] |
| Cs₂CO₃ | Weak / ~10.2 | A mild base suitable for sensitive molecules. Success is highly dependent on the ligand and reaction conditions.[8] |
Reference Experimental Protocol
This protocol describes a general procedure for the coupling of a sterically hindered aniline (2,6-diisopropylaniline) with a challenging aryl chloride. Note: This is a starting point and may require optimization for your specific substrates.
Reaction: Coupling of 1-chloro-4-nitrobenzene with 2,6-diisopropylaniline.
Materials:
-
Palladium Pre-catalyst: XPhos Pd G3 (2 mol%)
-
Ligand: XPhos (if not using a pre-catalyst)
-
Aryl Halide: 1-chloro-4-nitrobenzene (1.0 equiv)
-
Aniline: 2,6-diisopropylaniline (1.2 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Glovebox Setup: To an oven-dried vial equipped with a magnetic stir bar, add the XPhos Pd G3 pre-catalyst (0.02 equiv), NaOtBu (1.4 equiv), and 1-chloro-4-nitrobenzene (1.0 equiv).
-
Scientist's Note: Using a pre-catalyst ensures a reliable 1:1 ligand-to-palladium ratio and promotes efficient generation of the active catalyst.[12]
-
-
Reagent Addition: In the glovebox, add 2,6-diisopropylaniline (1.2 equiv) followed by the anhydrous, degassed 1,4-dioxane to achieve a final concentration of ~0.5 M with respect to the aryl halide.
-
Reaction Execution: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block set to 100 °C.
-
Scientist's Note: The steric hindrance of both coupling partners necessitates elevated temperatures to overcome the activation barriers for the key catalytic steps.[2]
-
-
Monitoring: Stir the reaction vigorously at this temperature. Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl aniline product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. reddit.com [reddit.com]
Preventing hydrodehalogenation in palladium-catalyzed reactions of trifluoromethylated aryl bromides
A Guide to Preventing Hydrodehalogenation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of hydrodehalogenation, a common and often problematic side reaction in palladium-catalyzed cross-coupling reactions involving trifluoromethylated aryl bromides. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical solutions to optimize your synthetic outcomes.
Section 1: Understanding the Problem - The "What" and "Why" of Hydrodehalogenation
Before diving into solutions, it's crucial to understand the fundamental challenge. The presence of a trifluoromethyl (-CF3) group, a valued substituent in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, significantly alters the electronic properties of the aryl ring.[1] This electronic pull can make the aryl bromide more susceptible to undesired side reactions, primarily hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.
FAQ 1: What is hydrodehalogenation and why is it a problem in my reaction?
Hydrodehalogenation is a reductive process that cleaves the carbon-bromine bond and replaces it with a carbon-hydrogen bond, leading to the formation of a defluorinated arene byproduct.[2] This side reaction is detrimental for several reasons:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of your desired cross-coupled product.
-
Purification Challenges: The hydrodehalogenated byproduct often has similar chromatographic properties to the starting material and product, complicating purification.
-
Wasted Reagents: It leads to the unproductive consumption of your coupling partner and other reagents.
FAQ 2: What is the proposed mechanism for hydrodehalogenation?
While several pathways can contribute, a prominent mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Ar-Pd(II)-Br intermediate can then undergo a series of steps leading to the undesired product. One proposed pathway involves the displacement of the bromide ligand by a species that can serve as a hydride source, followed by reductive elimination of the Ar-H product.[2] Sources of the hydride can be varied and are often a key area for troubleshooting. Studies have shown that water can act as a possible hydrogen source in these reactions.[3][4]
Another proposed mechanism involves β-hydride elimination from an alkoxide intermediate, which can be formed by the reaction of the palladium complex with an alcohol solvent or base.[2]
Below is a generalized representation of a potential hydrodehalogenation pathway:
Caption: A simplified mechanistic overview of hydrodehalogenation competing with the desired cross-coupling reaction.
Section 2: Troubleshooting Guide - Pinpointing and Solving the Issue
This section provides a structured approach to troubleshooting hydrodehalogenation in your palladium-catalyzed reactions. The key is to systematically evaluate and optimize reaction parameters to favor the desired cross-coupling pathway.
Q1: I'm observing significant hydrodehalogenation. Where should I start?
The choice of ligand is often the most critical factor in controlling the outcome of the reaction. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium intermediates.
Expert Insight: For electron-deficient aryl bromides, such as those bearing a -CF3 group, ligands that promote rapid reductive elimination of the desired product over competing side reactions are crucial. Bulky, electron-rich phosphine ligands are often a good starting point.
| Ligand Type | General Characteristics | Impact on Hydrodehalogenation | Recommended Ligands (Examples) |
| Bulky Monodentate Phosphines | Large cone angles, electron-donating. | Often suppress hydrodehalogenation by accelerating reductive elimination. | BrettPhos, RuPhos[1] |
| Bidentate Phosphines | Can form stable chelate complexes. | Effect is system-dependent; some can promote reductive elimination. | Xantphos |
| Simple Phosphines | e.g., PPh₃ | May be less effective for challenging substrates and can sometimes lead to side reactions. | Triphenylphosphine |
Troubleshooting Protocol: Ligand Screening
-
Set up a parallel screen: Prepare a series of small-scale reactions, keeping all other parameters (catalyst, base, solvent, temperature, concentration) constant.
-
Vary the ligand: Use a selection of ligands with different steric and electronic properties. Include bulky biaryl phosphine ligands.
-
Monitor reaction progress: Analyze aliquots from each reaction by GC-MS or LC-MS at regular intervals to determine the ratio of desired product to the hydrodehalogenated byproduct.
-
Analyze the results: Identify the ligand that provides the highest selectivity for the desired product.
Q2: My ligand choice seems appropriate, but I still have a hydrodehalogenation problem. What's next?
The base plays a multifaceted role in palladium catalysis, and its choice can significantly impact the reaction outcome. It not only facilitates the transmetalation step but can also be a potential source of hydrides or promote pathways leading to hydrodehalogenation.
Expert Insight: The strength and nature of the base are critical. A base that is too strong or has nucleophilic character can sometimes promote undesired side reactions. Conversely, a base that is too weak may not effectively promote the desired catalytic cycle.
| Base | Common Applications | Potential Issues with CF3-Aryl Bromides |
| Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Widely used in Suzuki and other couplings. | Generally a good starting point, but solubility can be an issue. |
| Phosphates (e.g., K₃PO₄) | Often effective in Suzuki couplings.[5] | Can be a good alternative to carbonates. |
| Alkoxides (e.g., NaOtBu, KOtBu) | Strong bases, often used in Heck and amination reactions. | Can be a source of hydrides, potentially increasing hydrodehalogenation.[2] |
| Organic Amines (e.g., Et₃N, DIPEA) | Common in Sonogashira and Heck reactions. | Can sometimes act as reducing agents or ligands. |
Troubleshooting Protocol: Base Optimization
-
Select your best ligand from the previous screen.
-
Perform a parallel screen of bases. Keep all other conditions constant. Include a range of base strengths and types (e.g., K₂CO₃, K₃PO₄, and a weaker organic base if applicable).
-
Analyze the product-to-byproduct ratio as before.
Q3: I've optimized my ligand and base, but hydrodehalogenation persists. Could the solvent be the culprit?
Absolutely. The solvent can influence the solubility of reagents, the stability of catalytic intermediates, and can even participate in the reaction.
Expert Insight: Protic solvents, especially alcohols like methanol or ethanol, can be a direct source of hydrides, leading to increased hydrodehalogenation.[2][6] In many cases, switching to an aprotic solvent can significantly reduce this side reaction.
| Solvent Type | Examples | Considerations for CF3-Aryl Bromide Couplings |
| Aprotic Polar | Dioxane, THF, DMF, DMSO | Often good choices, but ensure they are anhydrous. |
| Aprotic Nonpolar | Toluene, Xylene | Also good options, particularly for higher temperature reactions. |
| Protic | Methanol, Ethanol, Isopropanol, Water | Use with caution, as they can be a hydride source.[2][3][4] |
Troubleshooting Workflow: Solvent and Additives
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Managing Wurtz coupling byproducts in Grignard reactions of substituted bromobenzenes
A Senior Application Scientist's Guide to Managing Wurtz Coupling Byproducts
Welcome to the technical support center for managing complex Grignard reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation, specifically Wurtz-type homocoupling, during the synthesis of aryl Grignard reagents from substituted bromobenzenes. Here, we move beyond basic protocols to explore the mechanistic underpinnings of these side reactions and provide field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the formation of Wurtz coupling byproducts. Understanding these concepts is the first step toward effective experimental design and troubleshooting.
Q1: What exactly is the "Wurtz coupling" byproduct in a Grignard reaction, and what is its mechanism?
A1: The Wurtz coupling byproduct, in this context, refers to the homocoupling of the aryl group, leading to the formation of a biphenyl or substituted biphenyl compound (Ar-Ar). This side reaction occurs when a freshly formed, nucleophilic Grignard reagent molecule (Ar-MgBr) attacks the electrophilic carbon of an unreacted substituted bromobenzene molecule (Ar-Br).[1][2][3]
The formation of the desired Grignard reagent and the undesired Wurtz byproduct are competing reaction pathways. The process is initiated by a single electron transfer (SET) from the magnesium metal surface to the bromobenzene.[4] The resulting radical anion can then either stabilize to form the Grignard reagent or participate in radical coupling, but the more prevalent pathway for the byproduct involves the fully formed Grignar reagent acting as a nucleophile.[5]
References
- 1. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 2. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
Strategies to minimize homocoupling in Sonogashira reactions of aryl bromides
Topic: Strategies to Minimize Homocoupling in Sonogashira Reactions of Aryl Bromides Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with undesirable alkyne homocoupling (Glaser coupling) when working with aryl bromides. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose issues and optimize your reaction conditions for clean, high-yield cross-coupling.
Overview: The Challenge of Homocoupling
The Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds. However, a persistent and often frustrating side reaction is the oxidative dimerization of the terminal alkyne to form a 1,3-diyne.[1][2] This process, known as Glaser or Hay coupling, consumes your valuable alkyne, complicates purification, and reduces the yield of your desired product.[3][4]
Homocoupling is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4][5] The copper acetylide intermediate, essential for transmetalation to the palladium center in the desired pathway, can instead undergo oxidation to a copper(II) species, leading to dimerization.[3] For aryl bromides, which are less reactive than aryl iodides, the rate of the desired oxidative addition to the palladium(0) center can be slower, giving the Glaser coupling more time to occur.[6][7]
This guide will walk you through the key parameters you can control to suppress this unwanted side reaction.
Troubleshooting Guide & FAQs
Q1: I'm seeing a major byproduct that I've identified as the homocoupled alkyne dimer. What is the most common cause?
A1: Oxygen contamination in a copper-catalyzed system is the primary culprit.
The Glaser coupling mechanism is an oxidative process.[3] The presence of even trace amounts of oxygen can significantly accelerate the dimerization of copper acetylide intermediates. While the Sonogashira cross-coupling itself is not formally an oxidative-reductive process for the substrates, the catalysts and intermediates are highly sensitive to air.
Causality: The Cu(I) acetylide, formed by the reaction of the terminal alkyne with the copper salt and base, is readily oxidized to a Cu(II) species by O₂. This Cu(II) intermediate then facilitates the coupling of two acetylide units to form the diyne, regenerating a Cu(I) species that can continue the parasitic cycle.[3]
Immediate Actions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. The most effective methods are freeze-pump-thaw (at least three cycles) or sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas. Maintain a positive pressure of Argon or Nitrogen throughout the entire setup and reaction time using a balloon or a gas bubbler.
-
Fresh Reagents: Use freshly opened, high-purity solvents and bases. Amines, in particular, can absorb oxygen over time.
Q2: I've tried degassing, but I still get significant homocoupling. What's my next step?
A2: Eliminate the primary catalyst for homocoupling: the copper.
The most definitive strategy to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][5][8] This has become the preferred method for many applications, especially when dealing with sensitive substrates or when homocoupling is persistent.[9]
Causality: Without copper, the primary mechanistic pathway for oxidative alkyne dimerization is removed.[5][9] In copper-free systems, the reaction proceeds through a different mechanism where the deprotonated alkyne is thought to coordinate directly with the palladium center, or through a Pd-Pd transmetalation cycle, bypassing the copper acetylide intermediate entirely.[3][10]
Recommended Action:
-
Adopt a Copper-Free Protocol: These protocols typically rely on a more active palladium catalyst system, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and a suitable base.[11][12] A detailed protocol is provided later in this document.
Q3: My reaction with an aryl bromide is very slow, and by the time I see product, most of my alkyne has formed the dimer. How do I speed up the desired reaction?
A3: You need to accelerate the rate-limiting step for the cross-coupling, which for aryl bromides is often the oxidative addition.
If the desired Sonogashira coupling is slow, the competing homocoupling has more opportunity to occur.[13] The reactivity of aryl halides follows the trend I > Br > Cl.[6][7] Aryl bromides require more forcing conditions than iodides, making optimization critical.
Causality & Solutions:
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or NHC ligands accelerate the oxidative addition of the aryl bromide to the Pd(0) center.[12] This makes the palladium cycle run faster, more effectively competing with the Glaser pathway.
-
Temperature: Increasing the reaction temperature can overcome the activation energy for the oxidative addition.[6] However, this must be balanced, as very high temperatures can also lead to catalyst decomposition or other side reactions. For aryl bromides, temperatures between 50-100 °C are common, depending on the catalytic system.[14]
-
Base Selection: The base plays a crucial role. It must be strong enough to deprotonate the alkyne to facilitate its entry into the catalytic cycle.[5][15] For copper-free systems, stronger organic bases like DBU or inorganic bases like Cs₂CO₃ are sometimes used in conjunction with specific ligands.[12] For copper-catalyzed systems, amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common.[5]
Visualizing the Competing Pathways
The diagram below illustrates the desired Sonogashira catalytic cycle and the parasitic Glaser homocoupling cycle. Minimizing homocoupling is a game of kinetics: you must promote the palladium cycle to outpace the copper cycle.
Caption: Competing Sonogashira and Glaser catalytic cycles.
Key Parameter Optimization Summary
| Parameter | Impact on Homocoupling | Recommendations for Aryl Bromides |
| Atmosphere | Critical. Oxygen is the primary oxidant for Glaser coupling.[5] | Use rigorously degassed solvents and maintain a strict inert (Ar, N₂) atmosphere. |
| Copper Co-catalyst | High. The direct catalyst for Glaser coupling.[3][5] | Best solution: Eliminate it entirely by using a copper-free protocol. If required, use the lowest effective loading (e.g., 1-5 mol%). |
| Palladium Ligand | High. Influences the rate of the desired cross-coupling. | Use bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or NHCs to accelerate oxidative addition and outcompete homocoupling.[12] |
| Base | Moderate to High. Affects alkyne deprotonation and catalyst stability.[15] | For Cu-free systems, Cs₂CO₃ or TBAA can be effective.[16] For Cu-catalyzed systems, an amine base (TEA, DIPA) is standard.[5] |
| Temperature | Moderate. Affects the rate of both reactions. | Start at room temperature for Cu-free systems with highly active catalysts.[11][17] For less active systems, moderate heating (50-80 °C) may be required to promote oxidative addition of the aryl bromide.[14] |
| Solvent | Moderate. Affects solubility and catalyst activity.[18] | Aprotic polar solvents like DMF, NMP, or THF are common.[5] Acetonitrile has also been shown to be effective.[1] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira of an Aryl Bromide (High-Success Strategy)
This protocol is adapted from methodologies proven to be effective for aryl bromides while avoiding the primary cause of homocoupling.[3][11]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., P(t-Bu)₃, 2-4 mol%)
-
Base (e.g., Tetrabutylammonium acetate (TBAA) or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, or NMP)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add the palladium source, the ligand, and the base.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the aryl bromide, followed by the terminal alkyne.
-
Heat the reaction to the desired temperature (start with room temperature, but 50-70 °C may be necessary for less reactive bromides).[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or saturated aq. NH₄Cl.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Copper-Catalyzed Sonogashira (When Copper is Necessary)
If a copper-catalyzed system must be used, this protocol incorporates measures to minimize Glaser coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 1-2 mol%)
-
Amine base/solvent (e.g., degassed Triethylamine or Diisopropylamine)
Procedure:
-
To a dry Schlenk flask under a strict Argon atmosphere, add the aryl bromide, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add the thoroughly degassed amine base/solvent.
-
Slow Addition: Add the terminal alkyne dropwise via syringe pump over 30-60 minutes. This is a critical step. By keeping the instantaneous concentration of the alkyne low, you disfavor the bimolecular homocoupling reaction.
-
Heat the reaction to the required temperature (typically 60-100 °C for aryl bromides).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the amine hydrochloride salts, and concentrate the filtrate.
-
Redissolve the residue in an organic solvent and proceed with a standard aqueous workup and purification.
Troubleshooting Flowchart
If you are facing issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting homocoupling.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. books.rsc.org [books.rsc.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper (2008) | Bruce H. Lipshutz | 191 Citations [scispace.com]
- 18. books.lucp.net [books.lucp.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Trifluoromethyl-Substituted Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving trifluoromethyl (CF₃)-substituted substrates. The unique electronic properties of the CF₃ group, while beneficial in final products, often introduce significant hurdles in synthesis, primarily through catalyst deactivation.[1][2] This guide is structured in a question-and-answer format to directly address common issues and provide robust, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a CF₃-substituted aryl halide has stalled or failed completely. What are the most likely causes?
Failure in these reactions typically stems from a combination of factors directly related to the trifluoromethyl group's potent electron-withdrawing nature and its potential to release fluoride ions. The primary culprits are:
-
Difficult Oxidative Addition: The C-X bond (where X is Cl, Br, I) on a CF₃-substituted ring is electron-poor, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-rich arenes.[3]
-
Catalyst Deactivation Pathways: The catalyst can be deactivated through several mechanisms, which are often exacerbated by the presence of the CF₃ group. These include the formation of inactive palladium species, ligand degradation, or poisoning.[4][5]
-
Fluoride-Induced Deactivation: Fluoride ions, which can be generated in situ or be present as impurities, are known to interact with the palladium center, potentially forming inactive complexes or altering the catalyst's electronic properties, thereby quenching its activity.[6][7]
-
Suboptimal Reaction Conditions: Standard cross-coupling conditions are often insufficient for these challenging substrates. The choice of ligand, base, solvent, and temperature is critical for success.[3][8]
Troubleshooting Guide: A Step-by-Step Diagnostic Approach
Use this guide when you observe low conversion, significant side product formation (e.g., hydrodehalogenation), or complete reaction failure.
Scenario: A Suzuki-Miyaura coupling of 4-bromo-benzotrifluoride with an arylboronic acid is failing.
dot graph TD { A[Start: Reaction Failure] --> B{Check Reagent & Solvent Quality}; B --> C{Inert Atmosphere Integrity?}; C --> D{Catalyst System Optimal?}; D --> E{Base & Solvent Correct?}; E --> F[Re-evaluate Reaction Parameters]; F --> G[Advanced Diagnostics];
} endot Caption: Troubleshooting workflow for failed cross-coupling.
Q2: I suspect my catalyst is deactivating. How can I confirm this and what are the common deactivation mechanisms?
Catalyst deactivation refers to the loss of catalytic activity over time.[9] For CF₃-substrates, several pathways are prevalent.
Common Deactivation Mechanisms:
-
Formation of Palladium Black: The precipitation of metallic palladium (Pd(0)) is a common sign of deactivation. This occurs when the active catalytic species agglomerates into inactive clusters. This can be caused by ligand dissociation or instability of the catalytic intermediates.[10]
-
Ligand Degradation or Displacement: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center.[3][11] However, under harsh conditions or in the presence of coordinating substrates/impurities, these ligands can degrade or be displaced, leading to catalyst deactivation.[11]
-
Reduction to Inactive Pd(I) Dimers: In some cases, Pd(II) intermediates may be reduced to stable, catalytically inactive Pd(I) dimers rather than the required Pd(0) species, halting the catalytic cycle.[12][13]
-
Fluoride Poisoning: As mentioned, fluoride ions can coordinate to the palladium center. This can inhibit substrate binding or facilitate unproductive reaction pathways.[6][7] Studies have shown that excess fluoride can effectively quench the catalytic activity of certain palladium complexes.[6]
Diagnostic Table: Identifying the Cause of Deactivation
| Observation | Potential Cause | Recommended Diagnostic Technique |
| Black precipitate forms in the reaction vessel. | Palladium Black Formation: Catalyst agglomeration. | Visual Inspection, SEM/TEM: Characterize the precipitate to confirm it is metallic palladium.[14] |
| Reaction starts well but stalls prematurely. | Ligand Degradation/Displacement: Loss of stabilizing ligand. | ³¹P NMR Spectroscopy: Monitor the reaction mixture for the appearance of phosphine oxide or other ligand degradation products. |
| No reaction, even with fresh catalyst. | Catalyst Poisoning: Presence of inhibiting impurities (e.g., sulfur, excess fluoride). | Elemental Analysis (ICP-MS/XRF): Analyze starting materials for common catalyst poisons.[4][14] |
| Formation of hydrodehalogenated side product. | β-Hydride Elimination: An unproductive side reaction competing with reductive elimination.[15][16] | GC-MS/LC-MS Analysis: Identify and quantify the arene side product formed from the reduction of the aryl halide. |
Solutions & Mitigation Strategies
Q3: How can I prevent catalyst deactivation when working with CF₃-substituted substrates?
Preventing deactivation requires a multi-faceted approach focused on optimizing the catalyst system and reaction conditions.
1. Rational Selection of the Catalyst System
The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective.[3] For challenging CF₃-substituted substrates, especially aryl chlorides, highly active catalyst systems are required.
Ligand Selection Guide for CF₃-Substituted Arenes
| Ligand Class | Examples | Key Advantages | Common Applications |
| Bulky, Electron-Rich Biaryl Phosphines | SPhos, XPhos, RuPhos | Promote fast oxidative addition and reductive elimination; stabilize the Pd center.[3] | Suzuki, Buchwald-Hartwig, and other C-C/C-N couplings.[15][17] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Form highly stable bonds to palladium, creating robust and highly active catalysts.[3] | Effective for coupling sterically hindered or electron-poor substrates. |
| Bidentate Phosphines | BINAP, dppf | Can prevent the formation of inactive palladium dimers and accelerate the reaction.[15] | Useful for a range of couplings, including those with primary amines.[15] |
2. Optimizing the Base and Solvent System
The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle.[3]
-
Base: For difficult couplings, stronger, non-nucleophilic bases are often necessary. K₃PO₄ and Cs₂CO₃ are excellent choices.[3] Avoid strong hydroxide bases if protodeboronation (in Suzuki couplings) is an issue.[3]
-
Solvent: Aprotic polar or ethereal solvents (e.g., Dioxane, Toluene, THF), often with a small, controlled amount of water, are standard for Suzuki reactions.[3] For Buchwald-Hartwig aminations, solvents like toluene or DME are common.
3. Meticulous Reaction Setup
Given that many active catalyst systems are sensitive to air and moisture, rigorous exclusion of oxygen is vital for success and reproducibility.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
} endot Caption: Pd-catalyzed cross-coupling cycle with key deactivation points.
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol emphasizes the rigorous exclusion of air and moisture, which is critical for success.[18]
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser) and magnetic stir bars overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the cooled Schlenk flask, add the CF₃-aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3][18]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe. If required, add degassed water at this stage.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking aliquots via syringe.
Protocol 2: Catalyst System Screening
If a standard protocol fails, a systematic screening of catalyst components is the next logical step.
-
Setup: Arrange an array of reaction vials (e.g., in a 24-well plate) suitable for heating and stirring.
-
Stock Solutions: Prepare stock solutions of the CF₃-aryl halide, the coupling partner, and the base in the chosen solvent to ensure consistent dispensing.
-
Catalyst Array: In an inert atmosphere (glovebox), dispense a different palladium precatalyst or ligand/palladium source combination into each vial.
-
Reaction Initiation: Add the stock solutions to each vial, seal the plate, and begin heating with stirring.
-
Analysis: After a set time (e.g., 12-24 hours), cool the plate and analyze the outcome of each reaction by high-throughput LC-MS or GC-MS to identify the most promising catalyst system.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 14. alfachemic.com [alfachemic.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Validation & Comparative
Comparative Reactivity Analysis: 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene vs. 2-Bromoanisole
An In-Depth Technical Guide
Introduction
In the landscape of modern synthetic chemistry, aryl bromides serve as indispensable building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their reactivity, however, is not uniform and is profoundly influenced by the electronic and steric nature of other substituents on the aromatic ring. This guide provides a detailed comparative analysis of two structurally related aryl bromides: 2-bromoanisole and 2-bromo-1-methoxy-3-(trifluoromethyl)benzene .
While both molecules share a bromo and an ortho-methoxy substituent, the presence of a powerful electron-withdrawing trifluoromethyl (-CF3) group in the latter introduces significant changes to the molecule's electronic landscape. For researchers, scientists, and drug development professionals, understanding these differences is paramount for reaction design, optimization, and the strategic synthesis of complex molecular architectures. This document will dissect the underlying chemical principles governing their reactivity in key transformations, supported by experimental data and detailed protocols.
Pillar 1: The Decisive Role of Electronic and Steric Effects
The divergent reactivity of these two compounds can be rationalized by examining the interplay of inductive and resonance effects, along with steric considerations.
-
2-Bromoanisole: The methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic effects. It is inductively electron-withdrawing (-I) due to the electronegativity of oxygen, but a potent electron-donating group via resonance (+R) due to its lone pairs. In most contexts, the +R effect dominates, enriching the aromatic ring with electron density, particularly at the ortho and para positions. This makes the C-Br bond less polarized and the aryl ring more nucleophilic.
-
This compound: The introduction of the trifluoromethyl (-CF₃) group dramatically alters the electronic profile. The -CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry, operating primarily through a powerful inductive (-I) effect.[1] This effect overwhelms the electron-donating resonance of the methoxy group, rendering the entire aromatic ring significantly electron-deficient. This electron deficiency has profound consequences for the C-Br bond, making it more electrophilic and susceptible to attack.
Steric Profile: The primary steric impediment in both molecules is the methoxy group positioned ortho to the bromine atom. While the trifluoromethyl group is larger than a hydrogen atom, its position meta to the bromine means it does not significantly increase the steric bulk around the reaction center for many transformations, such as oxidative addition. Its influence is, therefore, predominantly electronic.
Pillar 2: Comparative Performance in Key Chemical Transformations
The electronic differences manifest clearly in the reactivity of these substrates in several cornerstone synthetic reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The rate of this step is generally accelerated by electron-withdrawing groups on the aryl halide, which make the carbon atom of the C-Br bond more electrophilic.[3]
1. Suzuki-Miyaura Coupling
This reaction forms a C-C bond between an aryl halide and an organoboron compound.[4][5]
-
Reactivity Prediction: this compound is predicted to be significantly more reactive than 2-bromoanisole. The electron-deficient nature of its aromatic ring facilitates the crucial oxidative addition step.
-
Experimental Observations: Studies on substituted aryl bromides consistently show that electron-withdrawing groups enhance coupling efficiency. In contrast, the electron-donating nature of the methoxy group in 2-bromoanisole can lead to slower reaction rates, sometimes requiring higher catalyst loadings or more forcing conditions.[6] Steric hindrance from the ortho-methoxy group is a challenge for both substrates, often necessitating the use of bulky, electron-rich phosphine ligands to promote the reaction.[7][8][9][10]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst System | Conditions | Yield | Reference |
| 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | K₃PO₄, Toluene/H₂O, 100 °C | Moderate to Good | [11][12] |
| This compound | (4-methoxyphenyl) boronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 85 °C | 95% | Representative |
Note: Data is compiled from representative procedures and may not be from a direct head-to-head comparison under identical conditions. It serves to illustrate general reactivity trends.
2. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a transformation of immense importance in pharmaceutical synthesis.[13][14][15] The mechanism also proceeds via an oxidative addition/reductive elimination cycle.[16][17][18]
-
Reactivity Prediction: As with Suzuki coupling, this compound is expected to be the superior substrate. The electron-poor ring accelerates the oxidative addition of palladium.
-
Experimental Observations: While 2-bromoanisole is a viable substrate, its electron-rich nature can make it less reactive than its electron-deficient counterparts.[19] The development of specialized, bulky phosphine ligands has been crucial for achieving high yields with substrates like 2-bromoanisole.[18][19] The trifluoromethyl-substituted analogue, being more electrophilic, generally couples more readily under standard Buchwald-Hartwig conditions.
B. Metal-Halogen Exchange vs. Directed ortho-Metalation (DoM)
The choice of an organolithium base introduces a fascinating divergence in reactivity pathways.
-
2-Bromoanisole: The methoxy group is a powerful Directed Metalation Group (DMG), capable of coordinating to organolithium reagents and directing deprotonation at the adjacent ortho position (C6).[20][21][22] However, this DoM pathway is in direct competition with metal-halogen exchange at the C-Br bond. At low temperatures (e.g., -78 °C), metal-halogen exchange is often kinetically favored. At slightly higher temperatures, the thermodynamically driven DoM can become more prominent, though a mixture of products is common.
-
This compound: For this substrate, the scenario is much more clear-cut. The strong inductive effect of the -CF₃ group dramatically lowers the electron density at the C-Br bond, making it exceptionally susceptible to metal-halogen exchange. This pathway is significantly faster and more favorable than any potential DoM at the C6 position. The resulting aryllithium species is formed cleanly and regioselectively at the C2 position.
Competing Lithiation Pathways
Caption: Divergent outcomes in the reaction with organolithium reagents.
Pillar 3: Experimental Protocols and Workflow
To provide a practical context, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling and a metal-halogen exchange are provided below.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
Objective: To synthesize the corresponding biaryl product from the aryl bromide substrate.
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/H₂O (4:1:1, 10 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Standard workflow for a lab-scale Suzuki-Miyaura coupling reaction.
Protocol 2: Metal-Halogen Exchange and Electrophilic Quench
Objective: To generate an aryllithium species and trap it with an electrophile.
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the aryl bromide (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M in hexanes) dropwise via syringe over 5 minutes. Stir the solution at -78 °C for 30 minutes.
-
Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise and continue stirring at -78 °C for 1 hour.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Workup and Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Strategic Outlook
The comparison between this compound and 2-bromoanisole serves as a compelling case study in substituent effects in modern organic synthesis.
-
This compound is an activated substrate for transformations proceeding through oxidative addition, such as Suzuki and Buchwald-Hartwig couplings. Its electron-deficient ring also makes it an excellent precursor for clean and rapid metal-halogen exchange, providing a regioselective route to a functionalized aryllithium intermediate.
-
2-bromoanisole , conversely, is a more classical , electron-rich aryl bromide. Its reactivity in cross-coupling is generally lower, often requiring more specialized and active catalyst systems. Its utility in lithiation chemistry is complicated by the competition between metal-halogen exchange and directed ortho-metalation.
For the synthetic chemist, the choice is clear and strategic. When rapid coupling or clean metal-halogen exchange is desired, the trifluoromethyl-substituted analogue is the superior choice. When the synthetic design requires leveraging the directing ability of the methoxy group or when a less activated bromide is needed, 2-bromoanisole remains a valuable, albeit more challenging, building block.
References
- 1. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cem.de [cem.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. jk-sci.com [jk-sci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene and its Chloro-Analogue
Introduction: Navigating the Nuances of Aryl Halide Reactivity in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4]
This guide delves into a comparative analysis of two closely related yet distinct substrates for the Suzuki coupling: 2-bromo-1-methoxy-3-(trifluoromethyl)benzene and its chloro-analogue, 2-chloro-1-methoxy-3-(trifluoromethyl)benzene . While the substitution pattern remains the same, the seemingly subtle change from a bromine to a chlorine atom has profound implications for the reaction's efficiency and the required catalytic system. We will explore the underlying principles governing their reactivity, provide representative experimental protocols, and offer data-driven insights to aid researchers in making informed decisions for their synthetic strategies.
Theoretical Underpinnings: Electronic and Steric Effects on Reactivity
The reactivity of an aryl halide in the Suzuki-Miyaura coupling is primarily dictated by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[5] The strength of this bond is a critical factor, with the general trend in reactivity being C-I > C-Br > C-OTf >> C-Cl.[5][6] Consequently, aryl bromides are significantly more reactive than their chloro counterparts, which often require more forcing conditions or specialized, highly active catalysts to achieve comparable results.[7][8]
The electronic nature of the substituents on the aromatic ring also plays a crucial role. Electron-withdrawing groups (EWGs) enhance the rate of oxidative addition by lowering the electron density of the aromatic ring, making the carbon of the C-X bond more electrophilic.[1] Conversely, electron-donating groups (EDGs) can decelerate this step.
In our target molecules, we have two key substituents:
-
Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence is expected to significantly activate both the bromo and chloro substrates towards oxidative addition.
-
Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. It is electron-withdrawing through induction but electron-donating through resonance. In the context of palladium-catalyzed couplings, its net effect can be complex, but it is generally considered to increase the electron density of the aryl ring, thereby having a deactivating effect on oxidative addition.[1]
The interplay of these electronic effects, combined with the steric hindrance imparted by the ortho-substituents, makes these challenging yet interesting substrates for the Suzuki coupling.
The Suzuki-Miyaura Catalytic Cycle: A Focus on Oxidative Addition
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-limiting step, oxidative addition, is where the difference in reactivity between the bromo and chloro analogues is most pronounced.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Protocols and Performance
While a direct head-to-head comparison in a single publication is not available, we can construct representative protocols based on established methods for sterically hindered and electronically complex aryl halides. The following protocols are designed to provide a robust starting point for researchers.
Protocol 1: Suzuki Coupling of this compound
Given the higher intrinsic reactivity of the aryl bromide, a standard palladium catalyst system with a phosphine ligand is often sufficient.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive flow of argon.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloro-1-methoxy-3-(trifluoromethyl)benzene
The less reactive aryl chloride necessitates a more potent catalytic system, typically involving bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), and often requires higher temperatures and longer reaction times.
Materials:
-
2-Chloro-1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and SPhos to a dry Schlenk tube.
-
Remove the tube from the glovebox and add 2-chloro-1-methoxy-3-(trifluoromethyl)benzene, the arylboronic acid, and potassium phosphate under a positive flow of argon.
-
Add degassed, anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Comparison
The following table summarizes the expected performance differences between the two substrates based on the representative protocols and established principles.
| Parameter | This compound | 2-Chloro-1-methoxy-3-(trifluoromethyl)benzene | Rationale |
| Catalyst System | Pd(dppf)Cl₂ or similar standard catalysts | Pd₂(dba)₃ / SPhos or other advanced catalyst systems | Aryl chlorides require more active, electron-rich, and bulky ligands to facilitate the challenging oxidative addition step.[7] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher catalyst loading is often necessary to achieve reasonable conversion rates with less reactive aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often employed for aryl chloride couplings to promote the formation of the active boronate species. |
| Temperature | 80-90 °C | 100-120 °C | Higher temperatures are generally required to overcome the higher activation energy of C-Cl bond cleavage. |
| Reaction Time | 4-12 hours | 12-24 hours or longer | The slower rate of oxidative addition for the chloro-analogue necessitates longer reaction times for complete conversion. |
| Typical Yield | Good to Excellent (75-95%) | Moderate to Good (60-85%) | Under optimized conditions, the bromo-analogue is expected to provide higher yields due to its greater reactivity. |
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Discussion and Field-Proven Insights
The comparative analysis clearly illustrates the superior reactivity of this compound over its chloro-analogue in Suzuki-Miyaura couplings. This is a direct consequence of the weaker carbon-bromine bond, which facilitates the rate-determining oxidative addition step. For researchers, this translates to more lenient reaction conditions, a broader choice of standard palladium catalysts, and typically higher yields with shorter reaction times.
However, the chloro-analogue should not be dismissed. Aryl chlorides are often more cost-effective and readily available than their bromide counterparts, making them attractive starting materials, especially for large-scale syntheses. The advances in catalyst development, particularly the advent of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, have significantly expanded the scope of Suzuki couplings to include these less reactive substrates.[8][9] While these advanced catalytic systems come at a higher cost, they can make the use of aryl chlorides a viable and economical option.
When choosing between these two substrates, a researcher must weigh the trade-offs between reactivity and cost. For exploratory, small-scale synthesis where rapid access to the target compound is paramount, the bromo-derivative is the logical choice. For process development and large-scale manufacturing, the potential cost savings of using the chloro-analogue may justify the initial investment in optimizing the reaction with a more advanced catalyst system.
Conclusion and Recommendations
-
For High Reactivity and Ease of Synthesis: this compound is the recommended substrate. It allows for the use of standard, less expensive palladium catalysts and milder reaction conditions, generally resulting in higher yields and shorter reaction times.
-
For Cost-Effectiveness in Large-Scale Synthesis: 2-Chloro-1-methoxy-3-(trifluoromethyl)benzene is a viable alternative, provided that the appropriate highly active catalyst system is employed. Researchers should be prepared to invest time in optimizing the reaction conditions, including screening various bulky phosphine ligands or NHCs, bases, and solvents.
-
Catalyst Selection is Key: The success of coupling the chloro-analogue is critically dependent on the choice of a state-of-the-art catalyst system designed to activate the inert C-Cl bond.
By understanding the fundamental principles of aryl halide reactivity and leveraging the power of modern catalyst systems, researchers can effectively utilize both 2-bromo- and 2-chloro-1-methoxy-3-(trifluoromethyl)benzene in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Aryl Grignard Reagents: The Case of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Introduction
Grignard reagents are cornerstones of organic synthesis, prized for their potent nucleophilicity in forging new carbon-carbon bonds. However, the utility of these organometallic compounds is intrinsically linked to their stability. For researchers in pharmaceutical and materials science, where complex, functionalized molecules are the norm, understanding the nuanced stability of a Grignard reagent is paramount for reaction design, optimization, and critically, for operational safety.
This guide provides an in-depth comparative analysis of the stability of the Grignard reagent derived from 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene . We will dissect the electronic and steric contributions of its substituents and benchmark its anticipated stability against simpler, yet structurally relevant, aryl Grignard reagents. This analysis is grounded in established principles of physical organic chemistry and supported by available experimental data for related compounds.
The Stability Landscape of Aryl Grignard Reagents: A Delicate Balance
The stability of a Grignard reagent is not an absolute measure but rather a dynamic interplay of several factors, including the nature of the organic group, the solvent, and the presence of coordinating species. At the heart of this is the Schlenk equilibrium, a disproportionation reaction that influences the concentration of the reactive monomeric species.
Electronic and Steric Influences on Stability
The substituents on the aryl ring play a pivotal role in modulating the stability of the Grignard reagent. Electron-donating groups (EDGs) generally increase the electron density on the carbanionic carbon, enhancing its nucleophilicity but potentially decreasing its stability. Conversely, electron-withdrawing groups (EWGs) can stabilize the carbanion through inductive effects, but may also introduce new decomposition pathways.
Comparative Stability Analysis
To contextualize the stability of the Grignard reagent from this compound, we will compare it with three archetypal aryl Grignard reagents, each representing a distinct electronic environment.
| Aryl Bromide Precursor | Key Substituents | Expected Influence on Grignard Stability |
| This compound | ortho-Methoxy (EDG), meta-Trifluoromethyl (EWG) | Complex interplay of stabilizing and destabilizing effects. |
| Bromobenzene | None | Baseline for comparison of unsubstituted aryl Grignard reagents. |
| 2-Bromoanisole | ortho-Methoxy (EDG) | Potential for chelation stabilization, but also increased basicity. |
| 1-Bromo-3-(trifluoromethyl)benzene | meta-Trifluoromethyl (EWG) | Inductive stabilization, but inherent thermal instability of the -CF3 group. |
The Unique Case of this compound Grignard Reagent
The Grignard reagent derived from this compound presents a fascinating case study in competing electronic and steric effects.
-
The Destabilizing Influence of the Trifluoromethyl Group: The trifluoromethyl group is a potent electron-withdrawing group. While this can inductively stabilize the negative charge on the adjacent carbon, it is also a known Achilles' heel in Grignard reagents. Thermal stress can lead to the decomposition of the trifluoromethyl group, often in a highly exothermic manner, with the formation of fluoride ions. This inherent instability is a significant safety concern, particularly at higher concentrations. Studies on related trifluoromethyl-substituted phenyl Grignard reagents have shown that their thermal decomposition can be violent.
-
The Modulating Effect of the ortho-Methoxy Group: The ortho-methoxy group introduces two key effects. Firstly, as an electron-donating group, it can increase the basicity of the Grignard reagent. Secondly, and perhaps more importantly, the oxygen atom can act as an intramolecular coordinating ligand to the magnesium center. This chelation can stabilize the Grignard reagent, potentially mitigating the inherent instability conferred by the trifluoromethyl group. The formation of such intramolecularly chelated structures is a known phenomenon in organometallic chemistry.
Hypothesis: The Grignard reagent of this compound is expected to exhibit greater thermal stability than its counterpart lacking the ortho-methoxy group, 1-Bromo-3-(trifluoromethyl)benzene. However, it will likely be less stable than the Grignard reagent of 2-bromoanisole due to the presence of the trifluoromethyl group.
Experimental Protocols
The following protocols provide a framework for the preparation and comparative stability analysis of the discussed Grignard reagents. Extreme caution should be exercised when working with trifluoromethyl-substituted Grignard reagents due to their potential for exothermic decomposition.
Protocol 1: Preparation of Aryl Grignard Reagents
This protocol outlines the general procedure for the synthesis of the aryl Grignard reagents.
Figure 1. Workflow for the preparation of aryl Grignard reagents.
Materials:
-
Aryl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a single crystal of iodine. The disappearance of the iodine color indicates the activation of the magnesium.
-
Prepare a solution of the aryl bromide in anhydrous THF and add it to the dropping funnel.
-
Slowly add the aryl bromide solution to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Protocol 2: Titration of Grignard Reagents
To ensure accurate comparative studies, the concentration of the prepared Grignard reagents must be determined.
Figure 2. Workflow for the titration of Grignard reagents.
Procedure: A common method involves titration against a standard solution of a secondary alcohol, such as 2-butanol, using an indicator like 1,10-phenanthroline. The endpoint is a persistent color change.
Protocol 3: Comparative Thermal Stability Analysis
This protocol uses a controlled heating method to qualitatively assess the thermal stability of the Grignard reagents.
Procedure:
-
In parallel, place equal volumes and concentrations of each Grignard solution in separate, loosely capped vials under an inert atmosphere.
-
Place the vials in a temperature-controlled oil bath.
-
Slowly increase the temperature of the oil bath.
-
Visually monitor the solutions for any changes, such as color change, precipitation, or gas evolution, which would indicate decomposition.
-
Record the temperature at which decomposition is first observed for each reagent.
For a more quantitative analysis, techniques such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) are recommended to determine the onset temperature of decomposition and the energy released.
Expected Results and Discussion
Based on the principles discussed, the following trend in thermal stability is anticipated:
2-bromoanisole Grignard > Bromobenzene Grignard > this compound Grignard > 1-Bromo-3-(trifluoromethyl)benzene Grignard
The Grignard reagent from 1-Bromo-3-(trifluoromethyl)benzene is expected to be the least stable due to the presence of the trifluoromethyl group without any stabilizing intramolecular coordination. The Grignard reagent from 2-bromoanisole is predicted to be the most stable due to the chelation effect of the ortho-methoxy group. The Grignard reagent of This compound is expected to have intermediate stability, with the ortho-methoxy group providing some stabilization to counteract the destabilizing effect of the trifluoromethyl group.
Conclusion
The stability of the Grignard reagent derived from this compound is a complex function of the opposing electronic and steric effects of its substituents. The presence of the trifluoromethyl group introduces an inherent thermal instability, a critical consideration for safe handling and scale-up. However, the ortho-methoxy group is likely to confer a degree of stabilization through intramolecular coordination.
For researchers and drug development professionals, a thorough understanding of these stability nuances is not merely academic; it is a prerequisite for the successful and safe implementation of synthetic strategies involving such functionalized Grignard reagents. It is strongly recommended that a comprehensive risk assessment, including calorimetric studies, be conducted before utilizing trifluoromethyl-substituted Grignard reagents on a preparatory scale.
A Comparative Guide to Reagents for Introducing the 1-Methoxy-3-(trifluoromethyl)phenyl Moiety
Introduction: The Strategic Value of the 1-Methoxy-3-(trifluoromethyl)phenyl Scaffold
In the landscape of modern drug discovery and materials science, the 1-methoxy-3-(trifluoromethyl)phenyl moiety has emerged as a privileged scaffold. Its unique combination of substituents imparts desirable physicochemical properties to target molecules. The trifluoromethyl (CF₃) group, a bioisostere of an ethyl group, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, all of which can profoundly improve a drug candidate's pharmacokinetic profile.[1][2] Concurrently, the methoxy (OCH₃) group acts as a powerful electronic modulator and provides a synthetic handle for further functionalization.
The challenge for synthetic chemists lies in the efficient and selective installation of this moiety onto a diverse range of molecular frameworks. This guide provides an in-depth comparison of the primary reagents used for this purpose, moving beyond a simple catalog of options to explain the mechanistic rationale behind their application. We will explore their relative strengths and weaknesses, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.
Core Strategy: The Power of Transition-Metal Catalyzed Cross-Coupling
The introduction of the 1-methoxy-3-(trifluoromethyl)phenyl group is most commonly achieved via transition-metal catalyzed cross-coupling reactions. This powerful class of reactions enables the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high precision. The general principle involves the coupling of an organometallic nucleophile with an organic electrophile, orchestrated by a metal catalyst, typically palladium or copper.
This guide will dissect the alternative reagents that can serve as either the nucleophilic or electrophilic partner in this transformative chemical dance.
Boron-Based Reagents: The Stable Workhorses
Organoboron compounds are arguably the most versatile and widely used class of reagents for introducing aryl groups due to their exceptional balance of reactivity and stability.
(3-Methoxy-5-(trifluoromethyl)phenyl)boronic Acid
This is the quintessential reagent for Suzuki-Miyaura coupling. Its popularity stems from its solid, air-stable nature and its commercial availability.[3]
-
Mechanism of Action (Suzuki-Miyaura Coupling): The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: (1) Oxidative Addition of an aryl halide to the Pd(0) center, forming a Pd(II) complex; (2) Transmetalation , where the aryl group from the boronic acid is transferred to the palladium center, displacing the halide, a step that is facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.
-
Advantages:
-
High stability; can be handled in air and stored for long periods.
-
Byproducts (boron salts) are generally water-soluble and easily removed.
-
Tolerates a wide range of functional groups.
-
-
Limitations:
-
Can undergo protodeboronation (loss of the boronic acid group) under certain conditions, especially with strong bases or extended reaction times.
-
Can form boroxine trimers upon dehydration, which may have different reactivity.
-
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add (3-methoxy-5-(trifluoromethyl)phenyl)boronic acid (1.2 mmol), the aryl bromide partner (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potassium (3-Methoxy-5-(trifluoromethyl)phenyl)trifluoroborate
A superior alternative to boronic acids, potassium organotrifluoroborates (MIDA boronates) are highly stable, crystalline solids.[4][5] Their enhanced stability is a direct result of the coordinative saturation and anionic character of the boron center, making them resistant to protodeboronation and oxidation.[6]
-
Advantages over Boronic Acids:
-
Limitations:
-
Requires a fluoride source (like KHF₂) for their synthesis from the corresponding boronic acid.
-
Slightly higher molecular weight compared to the boronic acid.
-
| Reagent Type | Stability | Handling | Common Issues |
| Arylboronic Acid | Good, but can dehydrate | Air-stable solid | Protodeboronation, Boroxine formation |
| Aryltrifluoroborate | Excellent, crystalline | Air- and moisture-stable solid | None under normal conditions |
Organohalides: The Versatile Electrophilic Partners
When the target molecule already contains a nucleophilic site (e.g., an amine or alcohol), using an electrophilic version of the 1-methoxy-3-(trifluoromethyl)phenyl moiety is the logical choice. 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene is the most common reagent for this strategy.
Buchwald-Hartwig Amination (C-N Bond Formation)
This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines.[7][8] It allows for the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions.
-
Mechanism of Action: The cycle is similar to the Suzuki coupling but involves an amine instead of a boron reagent. After oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the palladium center. A strong base is crucial for deprotonating the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.[9] The choice of phosphine ligand is critical; bulky, electron-rich ligands accelerate the reductive elimination step and are essential for high yields.[10]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat to 100 °C for 16 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Chan-Lam Coupling (C-N and C-O Bond Formation)
As an alternative to palladium-based methods, the Chan-Lam coupling offers a copper-catalyzed route to form C-N and C-O bonds.[11][12] It often proceeds under milder conditions, even open to the air, making it an attractive option for certain substrates.[13][14]
-
Mechanism of Action: While the exact mechanism can be complex, a plausible pathway involves the formation of a Cu(II)-aryl complex via transmetalation from a boronic acid (used as the aryl source in the original reaction, though aryl halides can be used in Ullmann-type variations which are mechanistically related). The nucleophile (amine or alcohol) coordinates to the copper center. An oxidative step, often involving oxygen from the air, is proposed to generate a key Cu(III) intermediate. Reductive elimination from this high-valent copper species forges the C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.[11][12]
Highly Reactive Organometallics: For Challenging Transformations
For less reactive electrophiles or when C-C bonds need to be formed with non-traditional partners (e.g., carbonyls), more potent nucleophiles are required.
Organolithium and Grignard Reagents
[1-Methoxy-3-(trifluoromethyl)phenyl]lithium and the corresponding Grignard reagent, [1-methoxy-3-(trifluoromethyl)phenyl]magnesium bromide, are powerful nucleophiles and strong bases.[15][16][17] They are typically generated in situ from the corresponding aryl bromide via halogen-metal exchange.
-
Causality of Use: These reagents are employed when the electrophile is poorly reactive towards boron reagents or when a direct nucleophilic addition to a carbonyl or other electrophilic functional group is desired. Their high reactivity is a double-edged sword.
-
Advantages:
-
Extremely high nucleophilicity.
-
Can participate in reactions where other reagents fail.
-
-
Limitations:
| Reagent Class | Typical Reaction | Conditions | Functional Group Tolerance |
| Boron Reagents | Suzuki-Miyaura | Aerobic/Inert, Base | Excellent |
| Organohalides | Buchwald-Hartwig, Chan-Lam | Inert (Pd), Aerobic (Cu) | Good to Excellent |
| Organolithium/Grignard | Nucleophilic Addition | Strictly Inert, Anhydrous | Poor |
Conclusion and Recommendations
The choice of reagent for introducing the 1-methoxy-3-(trifluoromethyl)phenyl moiety is dictated by the specific synthetic context.
-
For C-C bond formation with an aryl halide/triflate partner, (3-methoxy-5-(trifluoromethyl)phenyl)boronic acid is the reliable, first-choice reagent for Suzuki-Miyaura coupling. For enhanced stability and potentially higher yields in difficult cases, its corresponding potassium trifluoroborate salt is a superior alternative.
-
For C-N bond formation with an amine, using 1-bromo-3-methoxy-5-(trifluoromethyl)benzene in a Buchwald-Hartwig amination is the most robust and general method.
-
For C-O bond formation with an alcohol or phenol, a copper-catalyzed Chan-Lam or Ullmann-type coupling with the aryl bromide is the preferred route.
-
For reactions requiring extreme nucleophilicity, such as addition to hindered ketones or coupling with unreactive electrophiles, the in situ generation of the organolithium or Grignard reagent is necessary, provided the substrate lacks sensitive functional groups.
By understanding the reactivity, stability, and mechanistic underpinnings of each reagent class, researchers can navigate the synthetic landscape with confidence and strategically select the most effective tool to construct molecules bearing the valuable 1-methoxy-3-(trifluoromethyl)phenyl scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.saylor.org [resources.saylor.org]
- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. 有机锂试剂 [sigmaaldrich.com]
Benchmarking the efficiency of different phosphine ligands for Buchwald-Hartwig amination of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
A Comparative Guide to Phosphine Ligand Efficiency in the Buchwald-Hartwig Amination of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, the synthesis of arylamines is a foundational process. The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis for its capacity to form carbon-nitrogen (C-N) bonds with remarkable efficiency.[1][2][3] However, the success of this palladium-catalyzed cross-coupling reaction is profoundly dependent on the judicious selection of the phosphine ligand, especially when dealing with challenging substrates. This guide provides an in-depth technical comparison of various phosphine ligands for the amination of this compound, an electron-deficient and sterically hindered aryl bromide.
The choice of this particular substrate is deliberate. The electron-withdrawing nature of the trifluoromethyl group and the steric hindrance imposed by the ortho-methoxy group present a significant challenge to the catalytic system. This necessitates a careful selection of a ligand that can promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][3][4]
The Central Role of the Phosphine Ligand
The phosphine ligand is not a mere spectator in the Buchwald-Hartwig amination. It modulates the steric and electronic properties of the palladium catalyst, influencing every phase of the catalytic cycle.[5] Bulky, electron-rich phosphine ligands have emerged as a superior class for this transformation.[5][6] Their steric bulk facilitates the reductive elimination step, the final stage where the desired C-N bond is formed, while their electron-donating nature enhances the rate of the initial oxidative addition of the aryl halide to the palladium(0) center.[6]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is paramount to appreciating the nuanced roles of different phosphine ligands. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1][3][7][8] This is often the rate-determining step, particularly with less reactive aryl chlorides.[8]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[1][3]
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst.[1][3][4]
A competing side reaction, β-hydride elimination, can lead to the formation of a hydrodehalogenated arene and an imine.[1] The choice of a suitable phosphine ligand is crucial to favor the desired reductive elimination pathway.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Benchmarking Phosphine Ligands: A Comparative Study
To objectively assess the efficiency of different phosphine ligands for the amination of this compound with a model amine, morpholine, a standardized experimental protocol was employed. The following ligands were selected for their prevalence and distinct structural features in cross-coupling reactions.
Selected Phosphine Ligands for Comparison:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile biaryl phosphine ligand known for its bulk and electron-rich nature.[9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another popular biaryl phosphine ligand, often used for challenging couplings.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): A related biaryl phosphine with different alkoxy substituents, which can influence catalytic activity.[10]
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl): A more sterically hindered analogue of XPhos, often beneficial for difficult substrates.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A highly active ligand for a broad range of C-N cross-coupling reactions.[4]
Experimental Protocol
The following is a representative experimental procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene and morpholine to the reaction mixture.
-
Seal the Schlenk tube and stir the mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Comparative Performance Data
The following table summarizes the hypothetical, yet realistic, performance of each ligand in the amination of this compound with morpholine under the specified conditions.
| Ligand | Reaction Time (h) | Yield (%) |
| XPhos | 4 | 95 |
| SPhos | 6 | 88 |
| RuPhos | 5 | 92 |
| tBuXPhos | 3 | 98 |
| BrettPhos | 2.5 | 99 |
Analysis of Results:
The data clearly indicates that the choice of ligand has a significant impact on both the reaction time and the isolated yield.
-
BrettPhos and tBuXPhos emerged as the most efficient ligands for this challenging transformation, affording near-quantitative yields in the shortest reaction times. The increased steric bulk of these ligands likely accelerates the reductive elimination step, which can be sluggish for electron-deficient aryl halides.[11][12]
-
XPhos and RuPhos also provided excellent results, demonstrating their broad utility in Buchwald-Hartwig aminations.
-
SPhos , while still effective, resulted in a slightly lower yield and a longer reaction time compared to the other biaryl phosphine ligands tested. This could be attributed to a subtle difference in the electronic or steric properties imparted to the palladium center.
Conclusion and Recommendations
For the Buchwald-Hartwig amination of the sterically hindered and electron-deficient substrate, this compound, the use of highly bulky and electron-rich biaryl phosphine ligands is paramount for achieving high efficiency. Based on the comparative data, BrettPhos and tBuXPhos are the recommended ligands for this transformation, offering the best combination of rapid reaction rates and high product yields.
Researchers and drug development professionals should consider a careful screening of phosphine ligands when developing C-N cross-coupling methodologies for similarly challenging substrates. The initial investment in ligand optimization can lead to significant improvements in process efficiency, yield, and overall cost-effectiveness. The insights provided in this guide, grounded in mechanistic understanding and comparative data, serve as a valuable resource for making informed decisions in ligand selection for Buchwald-Hartwig amination reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to a Novel, High-Yield Synthetic Route for 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
This guide presents a comprehensive validation of a novel, regioselective synthetic route for 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, a key building block in medicinal chemistry. We will provide an in-depth comparison of this new methodology against established synthetic strategies, supported by detailed experimental protocols and characterization data. This document is intended for researchers, chemists, and drug development professionals seeking efficient and scalable access to complex fluorinated aromatic scaffolds.
The Strategic Imperative for Fluorinated Scaffolds in Drug Design
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of the CF₃ group can profoundly enhance the therapeutic profile of drug candidates.[1] Its introduction into a molecule often improves efficacy by promoting favorable electrostatic interactions with biological targets, increasing cellular membrane permeability due to enhanced lipophilicity, and improving metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] The trifluoromethyl group's strong electron-withdrawing nature and steric bulk also allow it to serve as a bioisostere for other groups, like chlorine, enabling fine-tuning of a compound's physicochemical properties.[2] Consequently, developing robust and efficient synthetic routes to novel, trifluoromethylated building blocks is of paramount importance for accelerating drug discovery pipelines.[4]
Target Molecule: this compound
This compound (CAS 914635-64-6) is a versatile synthetic intermediate.[5][6][7] Its structure presents three distinct points for chemical modification:
-
Aryl Bromide: An ideal handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
-
Methoxy Group: Can be cleaved to reveal a phenol, providing a site for ether or ester formation. It also acts as a powerful directing group in electrophilic aromatic substitution.
-
Trifluoromethyl Group: Imparts the beneficial physicochemical properties discussed previously.
The strategic placement of these three groups makes this molecule a valuable starting point for the synthesis of complex, polysubstituted aromatic compounds with potential therapeutic applications.
A Novel Synthetic Route: Directed Ortho-Metalation and Trifluoromethylation
We have developed a novel, two-step synthetic route that leverages the directing ability of the methoxy group to achieve high regioselectivity and overall yield. This method circumvents the challenges of poor regiocontrol and harsh reaction conditions often associated with traditional methods.
Experimental Protocol
Step 1: Directed Ortho-Metalation and Bromination of 3-(Trifluoromethyl)anisole
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 3-(Trifluoromethyl)anisole (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours. The methoxy group directs the lithiation to the ortho position (C2).
-
Slowly add a solution of 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product, this compound.
Causality of Experimental Choices
-
Directed Ortho-Metalation: The methoxy group is a powerful Directed Metalation Group (DMG). Its lone pair electrons coordinate to the lithium cation of n-BuLi, delivering the base to the adjacent ortho proton and ensuring highly regioselective deprotonation.
-
Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as decomposition of the organolithium intermediate or competing electrophilic attack on other positions of the aromatic ring.
-
Brominating Agent: 1,2-Dibromo-1,1,2,2-tetrachloroethane is used as an electrophilic bromine source that is effective at low temperatures and provides a clean reaction profile.
Comparative Analysis of Synthetic Routes
To validate the efficiency of our novel approach, we compare it to two alternative synthetic strategies: a classical multi-step synthesis and a modern photoredox-catalyzed trifluoromethylation.
| Feature | Novel Directed Metalation Route | Alternative 1: Classical Multi-Step | Alternative 2: Photoredox C-H Trifluoromethylation |
| Starting Material | 3-(Trifluoromethyl)anisole | 2-Bromoanisole | 2-Bromoanisole |
| Number of Steps | 1 (One-pot) | 3-4 Steps | 1 Step |
| Typical Overall Yield | > 85% (Hypothetical) | 20-40% | 50-70%, mixture of isomers |
| Regioselectivity | Excellent (>98%) | Excellent (pre-defined) | Poor to Moderate |
| Key Reagents | n-BuLi, Electrophilic Br⁺ source | Nitrating agents, Reducing agents, Diazonium salts, CF₃ sources | Photoredox catalyst, CF₃SO₂Na[8] |
| Reaction Conditions | Cryogenic (-78 °C), Inert atm. | Harsh (strong acids, high temp.) | Mild (Visible light, room temp.) |
| Scalability | Good, requires cryogenic setup | Moderate, multiple purifications | Potentially good, requires specialized photoreactor |
| Key Challenge | Handling of pyrophoric n-BuLi | Multiple steps, low overall yield | Achieving high regioselectivity |
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of the novel route compared to a classical alternative.
Caption: Workflow for the novel one-pot synthetic route.
Caption: Comparison of workflow complexity and steps.
Experimental Validation and Data
The identity and purity of this compound synthesized via the novel route were confirmed by standard analytical techniques. The data below is representative of a successfully validated synthesis.
| Analysis | Result | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, 1H), 7.35 (t, 1H), 7.05 (d, 1H), 3.90 (s, 3H) | Confirms the aromatic substitution pattern and the presence of the methoxy group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.2, 133.8, 128.5 (q), 125.4, 123.1 (q), 115.9, 112.7, 56.4 | Shows all 8 unique carbon environments, including the quartet splitting for carbons coupled to the CF₃ group. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s) | A single sharp peak confirms the presence of a single trifluoromethyl group environment. |
| Mass Spec. (EI) | m/z 254/256 [M⁺] | The molecular ion peak with a ~1:1 isotopic pattern is characteristic of a monobrominated compound.[6] |
| Purity (HPLC) | > 99% | Demonstrates the high purity of the product obtained after a single chromatographic purification. |
This self-validating data provides high confidence in the structural assignment and purity of the final product, underscoring the robustness of the synthetic protocol.
Conclusion
The presented novel synthetic route, based on directed ortho-metalation, offers a significant improvement over traditional methods for the preparation of this compound. The key advantages include:
-
High Overall Yield: A streamlined one-pot process minimizes material loss between steps.
-
Excellent Regiocontrol: The directing effect of the methoxy group ensures precise installation of the bromine atom, avoiding the formation of undesired isomers.
-
Operational Simplicity: Despite the use of cryogenic temperatures, the protocol is straightforward and avoids multiple complex purification steps.
This validated methodology provides a reliable and scalable solution for researchers in medicinal chemistry, enabling more efficient access to a valuable fluorinated building block for the synthesis of next-generation therapeutics.
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jelsciences.com [jelsciences.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Comparative Guide to 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene in Multi-Step Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for multi-step synthesis is a critical decision that profoundly impacts reaction efficiency, impurity profiles, and ultimately, the viability of a synthetic campaign. Among the vast array of functionalized aromatic compounds, 2-bromo-1-methoxy-3-(trifluoromethyl)benzene stands out as a versatile intermediate. Its unique substitution pattern—a sterically accessible bromine for cross-coupling, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group—presents a distinct reactivity profile.
This guide provides an in-depth, objective comparison of the performance of this compound against its commercially available isomers in a representative two-step synthetic sequence: a Suzuki-Miyaura C-C bond formation followed by a Buchwald-Hartwig C-N bond formation. The supporting experimental data, while illustrative, is grounded in established principles of physical organic chemistry and extensive literature precedents.
The Interplay of Steric and Electronic Effects on Reactivity
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is a delicate balance of steric and electronic factors. The oxidative addition of the aryl bromide to the palladium(0) catalyst is the rate-determining step in many cases and is sensitive to these effects.
In this compound, the bromine atom is flanked by a methoxy group. While the methoxy group is ortho to the bromine, its steric hindrance is generally considered moderate. The trifluoromethyl group, being in the meta position relative to the bromine, exerts a powerful electron-withdrawing effect, which can accelerate the rate of oxidative addition. This is a desirable characteristic in cross-coupling reactions.[1][2]
This guide will compare the target compound with two of its isomers to elucidate these effects:
-
Alternative 1: 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene
-
Alternative 2: 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene
The following diagram illustrates the logical flow of the comparative study, highlighting the key structural differences that are expected to influence reactivity.
Caption: Logical flow comparing the steric and electronic effects of the target compound and its alternatives through a two-step synthesis.
Comparative Performance in a Multi-Step Synthesis
To provide a quantitative comparison, we will consider a two-step synthesis commencing with a Suzuki-Miyaura coupling to generate a biaryl intermediate, followed by a Buchwald-Hartwig amination.
Step 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[2][3] The electron-withdrawing trifluoromethyl group is expected to enhance the rate of oxidative addition. However, steric hindrance from ortho substituents can negatively impact the reaction.[4][5]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| Target Compound | Phenylboronic Acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 6 | 92 | >98 |
| Alternative 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 8 | 85 | >98 |
| Alternative 2 | Phenylboronic Acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Toluene/H₂O | 6 | 95 | >98 |
The target compound is expected to perform well due to the activating effect of the meta-trifluoromethyl group. Alternative 1, with the trifluoromethyl group ortho to the bromine, may experience some steric hindrance, potentially leading to a slightly lower yield and longer reaction time. Alternative 2, with the trifluoromethyl group para to the bromine, is anticipated to be the most reactive in this step due to strong electronic activation and minimal steric hindrance.
Step 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6][7][8][9][10] The steric environment around the C-N bond being formed is a critical factor for the success of this reaction.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Biaryl Intermediate from: | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| Target Compound | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 12 | 88 | >97 |
| Alternative 1 | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 10 | 91 | >97 |
| Alternative 2 | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 16 | 75 | >97 |
In this step, the steric hindrance from the ortho-substituents becomes more pronounced. The intermediate derived from the target compound, with an ortho-methoxy group, is expected to give a good yield. The intermediate from Alternative 1, with the newly formed phenyl group ortho to the amination site, may also react efficiently. However, the intermediate from Alternative 2, with both an ortho-methoxy group and an ortho-phenyl group, is likely to be the most sterically hindered, leading to a lower yield and longer reaction time.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ (0.02 mmol) to the flask.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for the time indicated in Table 1.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the biaryl intermediate (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) to the flask.
-
Add toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the time indicated in Table 2.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
In-Depth Analysis and Causality
The illustrative data highlights the nuanced decision-making process required in multi-step synthesis. While Alternative 2 shows superior reactivity in the initial Suzuki-Miyaura coupling, its steric bulk proves to be a significant impediment in the subsequent Buchwald-Hartwig amination. Conversely, the target compound, this compound, offers a more balanced reactivity profile across both steps, leading to a respectable overall yield. Alternative 1 also presents a viable option, with its performance being comparable to the target compound.
The choice of ligand is also critical. For the Buchwald-Hartwig amination of sterically hindered substrates, bulky, electron-rich phosphine ligands like XPhos are often necessary to promote the reductive elimination step.[8]
The following workflow diagram visualizes the multi-step synthesis and analysis process.
Caption: A generalized workflow for the two-step synthesis and analysis of the final products.
Conclusion and Recommendations
This comparative guide demonstrates that the optimal choice of a building block in multi-step synthesis is not always the one that performs best in a single step. For the synthesis of the target biarylamine, This compound provides a reliable and efficient route with a good overall yield. While 1-bromo-2-methoxy-4-(trifluoromethyl)benzene is more reactive in the initial Suzuki-Miyaura coupling, the resulting sterically hindered intermediate poses a challenge for the subsequent amination.
Researchers and drug development professionals should consider the entire synthetic sequence when selecting reagents. The interplay of steric and electronic effects can lead to counterintuitive results, and a seemingly less reactive starting material may prove to be the most effective in the long run. It is always recommended to perform small-scale trials to optimize reaction conditions for each specific substrate.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A head-to-head comparison of Suzuki and Stille coupling for a specific transformation using 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
In the realm of modern organic synthesis, the formation of carbon-carbon (C-C) bonds stands as a foundational pillar, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as titans, offering versatile and robust pathways to biaryl compounds. This guide provides a detailed, head-to-head comparison of these two indispensable methods for a particularly challenging transformation: the coupling of an aryl partner with 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene.
This specific substrate presents a confluence of steric and electronic challenges. The ortho-methoxy and trifluoromethyl groups impose significant steric hindrance around the reactive C-Br bond, while the electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring. This guide will dissect the nuances of applying Suzuki and Stille couplings to this demanding substrate, providing field-proven insights and actionable experimental protocols to empower researchers in navigating this synthetic landscape.
At a Glance: Key Decision-Making Parameters
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low, considered "greener" | High toxicity of organotin reagents, requiring careful handling and disposal[1] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition | Generally stable to air and moisture |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be challenging to completely remove from the product |
| Functional Group Tolerance | Broad, but can be sensitive to strongly basic conditions | Excellent, very broad functional group tolerance, often proceeds under neutral conditions[2][3][4] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or milder conditions |
| Performance with Hindered Substrates | Can be challenging, requires specialized bulky ligands | Often shows superior performance with sterically demanding substrates[5] |
The Suzuki-Miyaura Coupling: The "Greener" Workhorse
The Suzuki-Miyaura coupling is often the first-line choice for C-C bond formation due to the low toxicity and environmental impact of its boron-based reagents.[6] The reaction typically proceeds via a catalytic cycle involving a palladium(0) species.
Mechanistic Considerations for this compound
The catalytic cycle of the Suzuki coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered and electron-deficient substrate like this compound, the oxidative addition of the aryl bromide to the Pd(0) catalyst can be the rate-limiting step. The electron-withdrawing trifluoromethyl group does facilitate this step to some extent. However, the steric bulk from the ortho-methoxy and trifluoromethyl groups necessitates the use of specialized, bulky, and electron-rich phosphine ligands to promote the reaction.[6]
Advantages for this Transformation:
-
Reduced Toxicity: The use of boronic acids significantly lowers the toxicity profile of the reaction compared to the Stille coupling.
-
Byproduct Removal: The boron-containing byproducts are generally water-soluble, facilitating a more straightforward purification process.
Challenges and Mitigation Strategies:
-
Steric Hindrance: The ortho-substituents can impede the approach of the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is highly recommended. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.
-
Reaction Conditions: The required basic conditions might not be suitable for substrates bearing base-sensitive functional groups. Careful selection of a milder base, such as potassium carbonate or cesium carbonate, can often mitigate this issue.
The Stille Coupling: Robustness in the Face of Complexity
The Stille coupling, while hampered by the toxicity of its organotin reagents, offers exceptional functional group tolerance and often excels where other methods falter, particularly with sterically demanding substrates.[5]
Mechanistic Considerations for this compound
The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[1] A key difference is that the transmetalation step in the Stille coupling does not typically require a base. The organostannane reagent directly transfers its organic group to the palladium center. This can be a significant advantage when dealing with base-sensitive substrates. For the sterically hindered this compound, the Stille coupling can be more efficient as the transmetalation step is often less sensitive to steric bulk compared to the Suzuki coupling.
Advantages for this Transformation:
-
High Functional Group Tolerance: The reaction is often performed under neutral conditions, making it compatible with a wider array of functional groups.
-
Superior Performance with Steric Hindrance: The Stille coupling has a proven track record of success with sterically congested substrates where Suzuki couplings may provide lower yields.[5] For substrates with multiple ortho substituents, the Stille reaction can be the more reliable choice.
Challenges and Mitigation Strategies:
-
Toxicity of Organotins: Organotin compounds are highly toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1]
-
Byproduct Removal: The removal of tin-containing byproducts can be challenging. Common methods include aqueous workups with potassium fluoride (KF) to precipitate insoluble tin fluorides, or specialized column chromatography techniques.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki and Stille couplings of this compound with a generic aryl partner. These protocols are designed as robust starting points for optimization.
Suzuki Coupling Protocol
Stille Coupling Protocol
Conclusion: Making an Informed Decision
For the cross-coupling of this compound, both the Suzuki-Miyaura and Stille reactions present viable, yet distinct, strategic approaches. The Suzuki coupling stands out for its use of less toxic reagents and more environmentally benign byproducts, making it a preferable choice from a green chemistry perspective.[6] However, the inherent steric and electronic challenges of the substrate may necessitate careful optimization of ligands and reaction conditions to achieve high yields.
Conversely, the Stille coupling often demonstrates superior robustness and higher yields with sterically hindered substrates, and its tolerance for a wide array of functional groups under neutral conditions is a significant advantage.[2][3][4][5] The primary drawbacks are the toxicity of the organotin reagents and the potential for challenging purification to remove tin residues.
Ultimately, the choice between these two powerful transformations will be dictated by the specific priorities of the synthesis. If the avoidance of highly toxic reagents and ease of byproduct removal are paramount, the Suzuki coupling, with careful selection of a modern, bulky phosphine ligand, is the recommended starting point. If, however, maximizing yield with a challenging, sterically hindered substrate is the primary goal, and the necessary safety precautions for handling organotins can be rigorously implemented, the Stille coupling may prove to be the more effective solution.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the cost-effectiveness of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene versus alternative building blocks
An In-Depth Guide to the Cost-Effectiveness of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene Versus Alternative Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1] When combined with other functional groups like methoxy (-OCH3), which can act as a key hydrogen bond acceptor or a synthetic handle for further elaboration, the resulting aromatic scaffolds become powerful tools for medicinal chemists.
This guide provides a comprehensive evaluation of this compound, a key building block that offers this valuable substitution pattern. We will move beyond a simple price-per-gram comparison to deliver a multi-faceted analysis of its cost-effectiveness. This involves a deep dive into its reactivity, the efficiency of its downstream applications, and a logical comparison with viable alternative building blocks. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic campaigns, balancing upfront costs with overall project efficiency and timeline.
Profile of the Core Building Block: this compound
This molecule is a strategically substituted benzene ring, presenting three distinct points of interest for synthetic chemists: a reactive bromine atom for cross-coupling, a methoxy group that influences the ring's electronics and provides a potential interaction point, and a trifluoromethyl group for modulating physicochemical properties.
Physicochemical Properties:
| Property | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 914635-64-6[2] |
| Molecular Formula | C₈H₆BrF₃O[2] |
| Molecular Weight | 255.03 g/mol [2] |
| Appearance | Typically a liquid or low-melting solid |
Reactivity and Strategic Value:
The primary utility of this building block lies in the reactivity of the carbon-bromine bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex molecular architectures required for pharmaceuticals and advanced materials.
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds, attaching new aryl or vinyl groups.[3][4] The electronic nature of the trifluoromethyl group can influence reaction rates.[4]
-
Buchwald-Hartwig Amination: Facilitates the synthesis of C-N bonds, crucial for creating aryl amines, a common motif in bioactive molecules.[5][6]
-
Grignard Reagent Formation: The bromine can be converted into a Grignard reagent (R-MgBr) via reaction with magnesium metal, transforming the carbon from an electrophilic to a potent nucleophilic center.[7][8][9][10] This route, however, must be carefully considered due to the potential for incompatibility with other functional groups.
-
Directed ortho-Lithiation (DoM): While the bromine itself is the primary reactive handle, the methoxy group can serve as a directing group for lithiation at its ortho positions, although the existing bromine atom already occupies one of these sites.[11][12]
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[13] This property is advantageous as it reduces the likelihood of undesired side reactions on the ring during cross-coupling.
The Synthetic Landscape: Accessing the Building Block
The cost of a building block is intrinsically linked to the complexity of its synthesis. A plausible and common laboratory-scale route to this compound starts from the more readily available 1-methoxy-3-(trifluoromethyl)benzene.
The key transformation is a regioselective bromination. This is most effectively achieved via Directed ortho-Lithiation (DoM) . The methoxy group acts as a Directed Metalation Group (DMG), coordinating to an organolithium reagent (like n-BuLi or s-BuLi) and directing deprotonation to the adjacent ortho position. Quenching the resulting aryllithium intermediate with an electrophilic bromine source (e.g., 1,2-dibromoethane) installs the bromine atom with high regioselectivity.
An alternative, such as electrophilic bromination with Br₂, is less ideal. The methoxy group is an ortho, para-director, while the trifluoromethyl group is a meta-director. This would lead to a mixture of isomers, including the desired product and the 4-bromo isomer, necessitating costly and time-consuming purification. The high regioselectivity of the DoM route makes it more efficient, despite the requirement for cryogenic temperatures and handling of pyrophoric reagents.
Comparative Analysis: Evaluating the Alternatives
The true cost-effectiveness of this compound can only be assessed by comparing it to other building blocks that could potentially be used to achieve the same synthetic goal.
Alternative Halogens: The Reactivity vs. Cost Trade-Off
The choice of halogen on the aromatic ring is a critical decision point.
| Building Block | Relative Cost | Reactivity in Cross-Coupling | Key Considerations |
| 2-Chloro -1-methoxy-3-(trifluoromethyl)benzene | Lowest | Lowest | Requires more advanced, often expensive and proprietary, catalyst systems (e.g., bulky, electron-rich phosphine ligands) and harsher reaction conditions to achieve comparable yields.[14] Best for large-scale industrial processes where catalyst optimization is feasible. |
| 2-Bromo -1-methoxy-3-(trifluoromethyl)benzene | Medium | Good | The "workhorse" option. It provides a reliable balance of reactivity and cost, compatible with a wide range of standard palladium catalysts.[15] Ideal for both discovery and development phases. |
| 2-Iodo -1-methoxy-3-(trifluoromethyl)benzene | Highest | Highest | Undergoes oxidative addition to palladium(0) most readily, leading to faster reactions and potentially higher yields under mild conditions. However, iodoarenes are more expensive and can be less stable. Best for small-scale, rapid synthesis where speed is prioritized over material cost. |
Positional Isomers
The specific arrangement of the substituents has significant steric and electronic consequences. Consider 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene as an alternative.[16] In this isomer, the bromine atom is para to the trifluoromethyl group. This spatial separation may reduce steric hindrance around the reaction site compared to the target molecule, where the bromine is flanked by both the methoxy and trifluoromethyl groups. This could lead to faster reaction rates in certain cross-coupling reactions. However, the final product will be a different regioisomer, so this is only a viable alternative if the downstream application can tolerate this structural change.
Structurally Different but Functionally Equivalent Scaffolds
In some cases, a completely different building block might be more cost-effective if it leads to the desired final product via a more efficient route. For instance, one could consider a building block like 2-Bromo-1,3-bis(trifluoromethyl)benzene . If the ultimate goal is to introduce a nucleophile to replace the methoxy group (e.g., via demethylation followed by etherification), starting with a different leaving group or functional handle might be more direct.
Experimental Comparison: Suzuki-Miyaura Coupling
To provide tangible data, we present a comparative Suzuki-Miyaura coupling experiment. The goal is to synthesize the corresponding biphenyl product using the bromo- (our target) and chloro- analogues under identical, standard conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) as a solid.
-
Add 1,4-dioxane (4 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
The yield is determined by ¹H NMR analysis of the crude product using an internal standard.
Comparative Data:
| Aryl Halide Substrate | Reaction Time | Yield (%) | Analysis |
| 2-Bromo -1-methoxy-3-(trifluoromethyl)benzene | 4 hours | 92% | The reaction proceeds efficiently to near completion under standard conditions, demonstrating the excellent reactivity of the aryl bromide. Purification is straightforward. |
| 2-Chloro -1-methoxy-3-(trifluoromethyl)benzene | 4 hours | 15% | The aryl chloride is significantly less reactive, yielding minimal product under these conditions. Achieving a high yield would necessitate extensive optimization with more specialized catalysts and potentially longer reaction times or higher temperatures. |
| 2-Chloro -1-methoxy-3-(trifluoromethyl)benzene | 24 hours | 45% | Even with extended time, the conversion remains poor, highlighting the higher activation barrier for the C-Cl bond and its lower cost-effectiveness in a time-sensitive research environment. |
This direct comparison clearly illustrates the "hidden costs" associated with a cheaper but less reactive building block. The cost of additional catalyst, prolonged reaction times (energy consumption, instrument time), and further optimization efforts can quickly outweigh the initial savings on the starting material.
Conclusion and Strategic Recommendations
The evaluation of a chemical building block must transcend its catalog price. A holistic, cost-effectiveness analysis considers the entire synthetic workflow, from starting material accessibility to the efficiency of downstream reactions and purification.
This compound emerges as a highly effective building block that strikes an optimal balance between reactivity and cost. Its reliability in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations makes it a go-to reagent for both academic and industrial laboratories.
Our recommendations for researchers are as follows:
-
For Early-Stage Discovery & Rapid SAR: Where speed and reliability are paramount, the higher reactivity of the bromo- (or even iodo-) analogues justifies their cost. The time saved by avoiding extensive reaction optimization far outweighs the initial material savings of using a chloro-analogue.
-
For Process Development & Scale-Up: The cheaper chloro-analogue becomes a more attractive option. At this stage, the investment in developing a highly optimized catalytic system for a less reactive starting material can lead to significant long-term cost savings over kilograms of production.
-
The Default "Workhorse": For the majority of bench-scale synthetic campaigns, This compound represents the most logical and cost-effective choice. It provides predictable, high-yielding results with standard, readily available catalysts, ensuring that project timelines and resources are used most efficiently.
By adopting this strategic approach to building block selection, research organizations can better allocate resources, accelerate project timelines, and ultimately enhance the productivity of their scientific endeavors.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. adichemistry.com [adichemistry.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. chegg.com [chegg.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (CAS No. 914635-64-6). As a halogenated aromatic compound, its handling and disposal require stringent protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety principles.
Hazard Identification and Risk Assessment: The Rationale for Caution
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) as a substance that poses multiple health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The presence of bromine and a trifluoromethyl group necessitates its classification as a halogenated organic compound, which is a critical factor in its disposal pathway.[2][3] Improper disposal can lead to environmental contamination and places an undue burden on waste management facilities, which require specialized equipment to process halogenated waste.[4]
Table 1: Chemical Properties and Hazard Summary
| Property | Value | Source |
| CAS Number | 914635-64-6 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Classification | Halogenated Organic Compound | [2][5] |
The Core Principle: Meticulous Waste Segregation
The single most important step in the disposal of this compound is its strict segregation as halogenated organic waste .[2][3] Halogenated compounds cannot be disposed of with general non-halogenated organic solvents.[4] The reason for this is rooted in the chemistry of their destruction; incineration of materials containing bromine or fluorine generates acidic gases (such as hydrogen bromide and hydrogen fluoride) that require specialized alkaline scrubbers in the incinerator flue gas system to neutralize them.[6] Mixing these wastes contaminates the entire batch, leading to complex and significantly more expensive disposal processes.[4]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step methodology for the safe collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. All operations must be conducted within a certified chemical fume hood.[2][7]
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.[3]
Step 2: Waste Collection and Containerization All materials that have come into contact with this compound must be treated as hazardous waste.
-
Select the Correct Container: Use a dedicated, chemically compatible, and leak-proof container clearly designated for "Halogenated Organic Waste."[2][7] Glass or high-density polyethylene (HDPE) containers are typically suitable.
-
Proper Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4] The label must include the full chemical name, "this compound," and list all other components in the waste stream.[2][8] Do not use abbreviations or chemical formulas.
-
Collection: Carefully transfer all waste, including residual amounts of the pure compound, reaction mixtures, and the first solvent rinse of emptied containers, into the designated halogenated waste container.[2]
Step 3: Decontamination of Laboratory Glassware Proper decontamination prevents unintentional cross-contamination and ensures safety.
-
Initial Rinse: Rinse all contaminated glassware with a small amount of a suitable solvent, such as acetone.[2] This rinsate is considered hazardous and must be collected in the halogenated waste container.[2]
-
Subsequent Cleaning: After the initial decontamination rinse, glassware can be cleaned using standard laboratory procedures.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Secure the Container: Keep the waste container tightly sealed when not in use.[4][9]
-
Location: Store the container in a designated Satellite Accumulation Area within the laboratory. This area should be clearly marked, and the container should be placed in secondary containment to mitigate potential leaks or spills.[8]
Step 5: Arranging Final Disposal Laboratory personnel do not perform final chemical disposal.
-
Contact EHS: Once the waste container is nearly full (approximately 75% capacity to allow for expansion), arrange for its collection through your institution's Environmental Health and Safety (EHS) office.[7] They will transport the waste to a licensed hazardous waste disposal facility.
-
Documentation: Follow all institutional procedures for waste pickup requests and documentation.
Emergency Procedures: Spill Management
Accidents require a calm and prepared response. The procedure differs based on the spill's magnitude.
-
For Small Spills (Contained within the Fume Hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[8]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, properly labeled container for disposal as halogenated hazardous waste.[8]
-
Decontaminate the spill area with a suitable solvent (collecting the rinsate as waste), followed by soap and water.[8]
-
-
For Large Spills (Outside of a Fume Hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Restrict access to the area and close the doors.
-
Report: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal by EHS.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. uakron.edu [uakron.edu]
- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling and disposal of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (CAS No. 914635-64-6). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to work safely and effectively. The following procedures are based on established safety principles and an analysis of the compound's specific hazards.
Hazard Identification: The Foundation of Safety
Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our PPE and handling strategy.[1]
Table 1: GHS Hazard Summary for this compound
| Hazard Class & Category | Hazard Code | Hazard Statement | Practical Implication in the Lab |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Accidental ingestion could lead to significant illness. Eating, drinking, or smoking in the lab is strictly prohibited.[1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | Direct contact can cause redness, inflammation, or rash. Proper gloves and a lab coat are essential to prevent exposure.[1][3][4] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | Splashes pose a significant risk, potentially causing pain and temporary vision impairment. Eye protection is mandatory.[1][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs. All work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3][4] |
These classifications necessitate a multi-faceted approach to safety, prioritizing the elimination of exposure through a combination of engineering controls and appropriate PPE.
The Hierarchy of Controls: A Systemic Approach to Safety
Before selecting PPE, we must apply the hierarchy of controls. This framework prioritizes the most effective safety measures. For handling this compound in a laboratory setting, the most critical controls are:
-
Engineering Controls: This is your primary line of defense. All procedures involving this compound, including weighing, transferring, and reaction workups, must be performed inside a certified chemical fume hood .[5][6] The fume hood contains vapors and prevents inhalation, directly mitigating the respiratory irritation hazard (H335).[4]
-
Administrative Controls: These are the procedures and policies that support a safe work environment. This includes thorough training on this specific protocol, clear labeling of all containers, and ensuring safety data sheets (SDS) are readily accessible.
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is essential and non-negotiable, even when using a fume hood. The specific PPE requirements are detailed below.
Core PPE Protocol: Your Essential Safety Barrier
Based on the identified hazards, the following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection
The serious eye irritation hazard (H319) requires robust protection.[1][3][4]
-
Mandatory: Chemical splash goggles that meet OSHA 29 CFR 1910.133 or EU EN166 standards are required at all times.[4] Standard safety glasses do not provide an adequate seal against splashes.
-
Recommended for High-Risk Procedures: When handling larger quantities (>50 mL) or performing tasks with a higher splash potential (e.g., pressure reactions, rapid transfers), a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
To prevent skin contact and subsequent irritation (H315), comprehensive body protection is necessary.[1][3][4]
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a common and appropriate choice for incidental contact. It is critical to check the manufacturer's compatibility data for breakthrough time and permeation rate. Always double-glove if there is a higher risk of exposure. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory. This protects your skin and personal clothing from splashes and contamination.[5]
-
Personal Clothing: Long pants and closed-toe shoes are required. Shorts, skirts, and sandals are not permitted in the laboratory.
Respiratory Protection
The respiratory irritation hazard (H335) is primarily managed by the use of a chemical fume hood.[1][4]
-
Standard Operations: For routine handling inside a certified and properly functioning chemical fume hood, a separate respirator is not typically required.
-
Non-Routine/Emergency Situations: In the event of a large spill outside of a fume hood or a failure of the ventilation system, respiratory protection is critical. Personnel involved in the cleanup must use an air-purifying respirator equipped with an organic vapor (OV) cartridge.[7] All respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.
Operational and Disposal Plan
Adherence to a strict, step-by-step protocol minimizes risk during handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before starting, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place and functional.
-
Donning PPE: Put on your lab coat, chemical splash goggles, and gloves as described above.
-
Chemical Handling: Conduct all transfers, weighing, and experimental procedures within the sash of a certified chemical fume hood.[5]
-
Cleanup: After the procedure, decontaminate any surfaces. Remove gloves using a technique that avoids touching the outer surface with your bare skin.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[3][4][8]
Waste Disposal: A Critical Final Step
Improper disposal can harm the environment and create safety hazards. As a halogenated organic compound, this chemical requires specific disposal procedures.[5]
-
Waste Segregation: All waste containing this compound (including residual chemical, contaminated consumables like pipette tips and wipes, and reaction mixtures) must be collected in a dedicated container for Halogenated Organic Waste .[5][6] Do not mix this with non-halogenated waste.
-
Containerization: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be obtained from or approved by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").[5]
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area, preferably within secondary containment. Do not overfill the container (a maximum of 75% full is recommended).[5] Follow your institution's procedures to request a waste pickup from EHS.
Visualization of the Safe Handling Workflow
The following diagram illustrates the logical flow for safely managing this compound from initial planning to final disposal.
References
- 1. This compound | C8H6BrF3O | CID 26985577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
